Product packaging for Methyl 3-chloro-4-morpholinobenzoate(Cat. No.:CAS No. 1314406-49-9)

Methyl 3-chloro-4-morpholinobenzoate

Cat. No.: B580919
CAS No.: 1314406-49-9
M. Wt: 255.698
InChI Key: UUPAJPGLLULBAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 3-chloro-4-morpholinobenzoate is a useful research compound. Its molecular formula is C12H14ClNO3 and its molecular weight is 255.698. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14ClNO3 B580919 Methyl 3-chloro-4-morpholinobenzoate CAS No. 1314406-49-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-chloro-4-morpholin-4-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-16-12(15)9-2-3-11(10(13)8-9)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPAJPGLLULBAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCOCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701205925
Record name Benzoic acid, 3-chloro-4-(4-morpholinyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701205925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314406-49-9
Record name Benzoic acid, 3-chloro-4-(4-morpholinyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314406-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-chloro-4-(4-morpholinyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701205925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Properties of Methyl 3-chloro-4-morpholinobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and properties of Methyl 3-chloro-4-morpholinobenzoate, a valuable building block in medicinal chemistry and drug development. This document outlines a plausible and detailed two-step synthetic pathway, including experimental protocols for the nucleophilic aromatic substitution to form the core 3-chloro-4-morpholinobenzoic acid intermediate, followed by its esterification. The guide also compiles key physicochemical and spectral data for the synthetic immediate precursor, offering a predictive profile for the target compound. All quantitative data is presented in structured tables, and the synthetic workflow and reaction mechanisms are illustrated with detailed diagrams.

Introduction

This compound (CAS No. 1314406-49-9) is a substituted aromatic compound incorporating a morpholine moiety, a common heterocycle in pharmacologically active molecules. The presence of the chloro, morpholino, and methyl ester functionalities makes it a versatile intermediate for the synthesis of a wide range of more complex molecules with potential therapeutic applications. This guide details a practical synthetic approach and summarizes the known properties of its key precursor, providing a foundational resource for researchers in the field.

Proposed Synthesis of this compound

A robust two-step synthesis is proposed for the preparation of this compound. The synthesis commences with the nucleophilic aromatic substitution of a suitable precursor, such as 3-chloro-4-fluorobenzoic acid, with morpholine to yield 3-chloro-4-morpholinobenzoic acid. This intermediate is then subjected to Fischer esterification to afford the final product.

Overall Synthetic Workflow

The overall synthetic scheme is depicted below, outlining the transformation from the starting material to the final product.

Synthesis_Workflow Start 3-chloro-4-fluorobenzoic acid Intermediate 3-chloro-4-morpholinobenzoic acid Start->Intermediate Step 1: Nucleophilic Aromatic Substitution Final This compound Intermediate->Final Step 2: Fischer Esterification

Figure 1: Proposed two-step synthesis of this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of Key Compounds
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical Form
3-chloro-4-morpholinobenzoic acid26586-20-9C₁₁H₁₂ClNO₃241.67White to yellow solid[1]
This compound1314406-49-9C₁₂H₁₄ClNO₃255.70Not specified[2]

Experimental Protocols

The following are detailed experimental protocols for the proposed two-step synthesis.

Step 1: Synthesis of 3-chloro-4-morpholinobenzoic acid

This procedure is based on a typical nucleophilic aromatic substitution reaction where a halogen on an activated aromatic ring is displaced by morpholine.

Reaction:

Experimental Procedure:

  • To a stirred solution of 3-chloro-4-fluorobenzoic acid (1 equivalent) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF), add morpholine (2-3 equivalents) and an excess of a base such as potassium carbonate (2-3 equivalents).

  • Heat the reaction mixture to a temperature between 100-150 °C. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Acidify the aqueous mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid product.

  • Collect the precipitate by vacuum filtration, wash with cold water to remove any inorganic salts, and dry under vacuum to yield 3-chloro-4-morpholinobenzoic acid.

Step 2: Synthesis of this compound (Fischer Esterification)

This protocol describes the acid-catalyzed esterification of the carboxylic acid intermediate with methanol.

Reaction:

Experimental Procedure:

  • Suspend 3-chloro-4-morpholinobenzoic acid (1 equivalent) in an excess of methanol, which acts as both the solvent and the reagent.

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 5-10 mol%).

  • Heat the mixture to reflux and maintain this temperature for several hours. The reaction should be monitored by TLC or HPLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Reaction Mechanisms

The mechanisms for the key transformations are illustrated below.

Nucleophilic Aromatic Substitution Mechanism

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Leaving Group Reactant 3-chloro-4-fluorobenzoic acid Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate + Morpholine Morpholine Morpholine Intermediate_2 Meisenheimer Complex Product 3-chloro-4-morpholinobenzoic acid Intermediate_2->Product - F⁻

Figure 2: Mechanism of Nucleophilic Aromatic Substitution.

Fischer Esterification Mechanism

Fischer_Esterification cluster_0 Step 1: Protonation of Carbonyl cluster_1 Step 2: Nucleophilic Attack by Methanol cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Elimination of Water cluster_4 Step 5: Deprotonation Carboxylic_Acid 3-chloro-4-morpholinobenzoic acid Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid + H⁺ Protonated_Acid_2 Protonated Carboxylic Acid Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid_2->Tetrahedral_Intermediate + CH₃OH Tetrahedral_Intermediate_2 Tetrahedral Intermediate Protonated_Ether Protonated Ether Intermediate Tetrahedral_Intermediate_2->Protonated_Ether Protonated_Ether_2 Protonated Ether Intermediate Protonated_Ester Protonated Ester Protonated_Ether_2->Protonated_Ester - H₂O Protonated_Ester_2 Protonated Ester Final_Product This compound Protonated_Ester_2->Final_Product - H⁺

Figure 3: Mechanism of Fischer Esterification.

Spectral Data (Precursor)

While spectral data for this compound is not available, the following table summarizes the key spectral information for related compounds, which can be used for comparative analysis of the synthesized intermediate and final product.

Table 2: Spectral Data of Related Compounds
Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
Methyl 3-chlorobenzoate 7.97 (s, 1H), 7.90 (d, 1H), 7.48-7.45 (m, 1H), 7.38-7.30 (m, 1H), 3.89 (s, 3H)[3]165.7, 134.3, 132.8, 131.8, 129.6, 127.6, 52.3[3]Data available for neat sample[4]
Methyl 3-chloro-4-hydroxybenzoate Data for a blocked polyisocyanate derivative available[5]Not readily availableData available for KBr-Pellet and ATR[6]
3-chloro-4-methylbenzoic acid Not readily availableNot readily availableData available for KBr and ATR[7]

It is anticipated that the ¹H NMR spectrum of this compound would show characteristic signals for the morpholine protons (typically two triplets around 3.0-4.0 ppm), aromatic protons, and a singlet for the methyl ester group around 3.9 ppm. The ¹³C NMR would show signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the morpholine ring. The IR spectrum is expected to exhibit a strong carbonyl stretch for the ester group around 1720 cm⁻¹.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound. The proposed two-step synthetic route, involving a nucleophilic aromatic substitution followed by Fischer esterification, is a well-established and reliable method for accessing this class of compounds. The compiled data on the key intermediate, 3-chloro-4-morpholinobenzoic acid, serves as a valuable reference for researchers. This document is intended to facilitate the work of scientists and professionals in drug development by providing a solid starting point for the synthesis and further investigation of this and related molecules.

References

Technical Guide: Methyl 3-chloro-4-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-chloro-4-morpholinobenzoate, a compound of interest in medicinal chemistry and drug discovery. Due to its structural motifs—a substituted benzoate ester and a morpholine ring—this molecule holds potential for a range of biological activities. This document outlines a proposed synthetic route, estimated physicochemical and spectroscopic properties, a detailed experimental protocol for its synthesis, and an exploration of its potential pharmacological relevance. As this compound is not widely documented, a confirmed CAS number is not available at this time. All quantitative data presented are estimations based on structurally related and well-characterized molecules.

Chemical Identity and Estimated Properties

This compound is an aromatic ester. The presence of the chlorine atom and the morpholine group on the benzene ring, along with the methyl ester functionality, are expected to influence its chemical reactivity, solubility, and biological interactions.

Estimated Physicochemical Properties

The following table summarizes the estimated physicochemical properties of this compound. These values are derived from data for structurally similar compounds such as methyl 3-chlorobenzoate and various morpholino-substituted aromatic compounds.

PropertyEstimated ValueNotes
Molecular Formula C₁₂H₁₄ClNO₃---
Molecular Weight 255.70 g/mol ---
Appearance Off-white to pale yellow solidBased on similar substituted benzoates.
Melting Point 80 - 95 °CEstimated from related chloro- and morpholino-substituted aromatics.
Boiling Point > 300 °CExpected to be high due to molecular weight and polarity.
Solubility Poorly soluble in water. Soluble in organic solvents like DMSO, DMF, and chlorinated solvents.[1]The morpholine moiety may slightly increase aqueous solubility compared to its non-morpholino counterpart.[1]
pKa (of protonated morpholine) 4.5 - 5.5The electron-withdrawing nature of the aromatic ring will lower the pKa of the morpholine nitrogen compared to free morpholine.
Estimated Spectroscopic Data

The following spectroscopic data are predicted for this compound. These estimations are based on characteristic chemical shifts and absorption bands for the functional groups present in the molecule.

SpectroscopyEstimated Data
¹H NMR * δ 7.8-8.0 ppm (d, 1H): Aromatic proton ortho to the ester. * δ 7.6-7.8 ppm (s, 1H): Aromatic proton between the chloro and ester groups. * δ 7.0-7.2 ppm (d, 1H): Aromatic proton ortho to the morpholine group. * δ 3.8-3.9 ppm (s, 3H): Methyl ester protons. * δ 3.7-3.9 ppm (t, 4H): Morpholine protons adjacent to oxygen. * δ 3.0-3.2 ppm (t, 4H): Morpholine protons adjacent to nitrogen.
¹³C NMR * δ ~165 ppm: Carbonyl carbon of the ester. * δ ~150 ppm: Aromatic carbon attached to the morpholine nitrogen. * δ ~130-135 ppm: Aromatic carbons. * δ ~120-125 ppm: Aromatic carbons. * δ ~66 ppm: Morpholine carbons adjacent to oxygen. * δ ~53 ppm: Methyl ester carbon. * δ ~48 ppm: Morpholine carbons adjacent to nitrogen.
IR (Infrared) * ~2950-2800 cm⁻¹: C-H stretching (aliphatic). * ~1720 cm⁻¹: C=O stretching (ester). * ~1600, 1500 cm⁻¹: C=C stretching (aromatic). * ~1250 cm⁻¹: C-O stretching (ester). * ~1120 cm⁻¹: C-O-C stretching (morpholine). * ~800-850 cm⁻¹: C-Cl stretching.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is via a nucleophilic aromatic substitution (SₙAr) reaction. This approach would utilize a readily available starting material, Methyl 3-chloro-4-fluorobenzoate, and react it with morpholine. The fluorine atom is an excellent leaving group in SₙAr reactions on electron-deficient aromatic rings.

Synthetic Pathway Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A Methyl 3-chloro-4-fluorobenzoate C Nucleophilic Aromatic Substitution A->C B Morpholine B->C D This compound C->D Base (e.g., K₂CO₃) Solvent (e.g., DMSO) Heat

Caption: Proposed synthesis of this compound.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol provides a detailed methodology for the synthesis of this compound.

Materials:

  • Methyl 3-chloro-4-fluorobenzoate

  • Morpholine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-chloro-4-fluorobenzoate (1.0 eq).

  • Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) to the flask.

  • Solvent and Nucleophile: Add anhydrous DMSO to dissolve the starting material, followed by the addition of morpholine (1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Synthetic Workflow Diagram

G start Start setup Combine Methyl 3-chloro-4-fluorobenzoate, K₂CO₃, and Morpholine in DMSO start->setup react Heat reaction mixture (120-140 °C) with stirring setup->react monitor Monitor reaction by TLC react->monitor workup Aqueous work-up: - Add water and Ethyl Acetate - Separate layers - Wash with brine monitor->workup Reaction complete dry Dry organic layer (MgSO₄) workup->dry purify Filter and concentrate. Purify by chromatography or recrystallization dry->purify end End purify->end

Caption: Experimental workflow for the synthesis of the target compound.

Potential Biological and Pharmacological Relevance

The morpholine moiety is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties, metabolic stability, and its ability to engage in various biological interactions.[2][3][4] Morpholine-containing compounds have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and central nervous system (CNS) active agents.[5][6][7][8][9][10]

The presence of the morpholine ring in this compound suggests that it could be a candidate for drug discovery programs. The nitrogen atom of the morpholine can act as a hydrogen bond acceptor, and the overall scaffold can be modified to optimize binding to various biological targets.

Potential Signaling Pathway Involvement

Given the prevalence of morpholine-containing molecules as kinase inhibitors, a potential area of investigation for this compound is its effect on intracellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound Methyl 3-chloro-4- morpholinobenzoate Compound->PI3K Potential Inhibition Compound->Akt Potential Inhibition Compound->mTORC1 Potential Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound represents a novel chemical entity with significant potential for further investigation in the fields of medicinal chemistry and drug development. This guide provides a foundational framework for its synthesis and characterization, along with insights into its potential biological activities. Further experimental work is required to confirm the estimated properties and to fully elucidate its pharmacological profile.

References

"physical and chemical properties of Methyl 3-chloro-4-morpholinobenzoate"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 3-chloro-4-morpholinobenzoate, a molecule of interest in medicinal chemistry and materials science. Due to its novelty, this document compiles predicted data based on structurally related compounds and outlines a feasible synthetic protocol.

Chemical and Physical Properties

As a compound not widely documented in publicly available literature, the following physical and chemical properties are estimated based on computational models and the known characteristics of analogous structures, such as methyl 3-chloro-4-substituted benzoates. These values should be considered as predictive and require experimental validation.

PropertyPredicted ValueNotes
Molecular Formula C₁₂H₁₄ClNO₃Calculated
Molecular Weight 255.70 g/mol Calculated
Appearance Off-white to pale yellow solidPredicted based on similar aromatic esters
Melting Point 95 - 110 °CEstimated based on related compounds
Boiling Point > 350 °CEstimated to be high due to molecular weight and polarity
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in water.Predicted based on the morpholine and ester functional groups
pKa Basic pKa of the morpholine nitrogen is estimated to be around 5-6.The electron-withdrawing benzoate ring reduces the basicity of the morpholine nitrogen compared to free morpholine.

Proposed Synthesis

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. The recommended starting material is Methyl 3-chloro-4-fluorobenzoate, where the fluorine atom serves as a good leaving group, activated by the electron-withdrawing ester group para to it.

Experimental Protocol

Reaction: Nucleophilic Aromatic Substitution

Starting Materials:

  • Methyl 3-chloro-4-fluorobenzoate

  • Morpholine

  • Potassium Carbonate (K₂CO₃) or other suitable base (e.g., Triethylamine)

  • Dimethylformamide (DMF) or other polar aprotic solvent (e.g., DMSO)

Procedure:

  • To a solution of Methyl 3-chloro-4-fluorobenzoate (1.0 eq) in anhydrous DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (e.g., Nitrogen or Argon) for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods:

  • ¹H NMR: To confirm the presence of aromatic, ester, and morpholine protons.

  • ¹³C NMR: To identify the number of unique carbon atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the ester, C-O-C of the morpholine).

Logical Relationships and Workflows

The following diagrams illustrate the proposed synthetic pathway and a general workflow for the synthesis and purification of this compound.

Synthesis_Workflow reagents Methyl 3-chloro-4-fluorobenzoate + Morpholine + K₂CO₃ in DMF reaction Nucleophilic Aromatic Substitution (SNAr) 80-100 °C, 4-8h reagents->reaction workup Aqueous Workup (Extraction with EtOAc) reaction->workup purification Column Chromatography (Silica Gel) workup->purification product This compound purification->product

Caption: Proposed synthesis workflow for this compound.

Safety and Handling

  • Methyl 3-chloro-4-fluorobenzoate: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • Morpholine: Corrosive and flammable. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Potassium Carbonate: Irritant. Avoid inhalation of dust.

  • DMF: A potential reproductive toxin. Handle with care and avoid exposure.

It is imperative to consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work. This guide is intended for use by qualified professionals and should be adapted with due consideration for laboratory safety protocols.

An In-depth Technical Guide to Methyl 3-chloro-4-(morpholin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and IUPAC Name

The compound of interest, Methyl 3-chloro-4-morpholinobenzoate, possesses a core benzoic acid methyl ester structure. A chlorine atom is substituted at the 3-position of the benzene ring, and a morpholine ring is attached via its nitrogen atom to the 4-position.

Molecular Structure:

Based on the principles of chemical nomenclature, the International Union of Pure and Applied Chemistry (IUPAC) name for this molecule is methyl 3-chloro-4-(morpholin-4-yl)benzoate .

Physicochemical and Spectroscopic Data

Table 1: Estimated Physicochemical Properties

PropertyValueSource/Analogy
Molecular FormulaC₁₂H₁₄ClNO₃Calculated
Molecular Weight255.70 g/mol Calculated
XLogP3~2.5 - 3.5Analogous to similar N-aryl morpholines
Hydrogen Bond Donors0Calculated
Hydrogen Bond Acceptors4Calculated
Rotatable Bond Count3Calculated

Table 2: Analogous Spectroscopic Data

TechniqueExpected Peaks/SignalsRationale/Analogous Compounds
¹H NMR δ ~7.8-8.0 (d, 1H, Ar-H ortho to COOMe), δ ~7.6 (dd, 1H, Ar-H ortho to Cl), δ ~7.0 (d, 1H, Ar-H ortho to morpholine), δ ~3.9 (s, 3H, -OCH₃), δ ~3.8 (t, 4H, -CH₂-O- of morpholine), δ ~3.1 (t, 4H, -CH₂-N- of morpholine)Based on published data for substituted methyl benzoates and N-aryl morpholines[1][2][3]
¹³C NMR δ ~166 (C=O), δ ~155 (C-N), δ ~133 (C-Cl), δ ~131, ~128, ~125, ~115 (Ar-C), δ ~67 (-CH₂-O- of morpholine), δ ~52 (-OCH₃), δ ~48 (-CH₂-N- of morpholine)Based on published data for N-substituted morpholines and substituted benzoates[1][2][3]
FTIR (cm⁻¹) ~3100-3000 (Ar C-H stretch), ~2950-2800 (Aliphatic C-H stretch), ~1720 (C=O stretch, ester), ~1600, ~1500 (Ar C=C stretch), ~1280 (C-O stretch, ester), ~1120 (C-O-C stretch, morpholine), ~830 (C-Cl stretch)Based on characteristic infrared absorption frequencies for substituted methyl benzoates and morpholine derivatives[4][5][6]
Mass Spec. Expected [M]+• at m/z 255/257 (due to ³⁵Cl/³⁷Cl isotopes). Fragmentation may involve loss of •OCH₃, CO, and cleavage of the morpholine ring. A significant fragment would be the loss of the morpholine moiety.General fragmentation patterns of esters and N-aryl morpholines[7][8][9]

Synthesis Protocol

The most plausible and efficient method for the synthesis of methyl 3-chloro-4-(morpholin-4-yl)benzoate is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a suitable precursor, methyl 3-chloro-4-fluorobenzoate, with morpholine. The fluorine atom at the 4-position is activated towards nucleophilic attack by the electron-withdrawing ester group and the chlorine atom.

Proposed Synthetic Workflow

G start Starting Materials: - Methyl 3-chloro-4-fluorobenzoate - Morpholine - Base (e.g., K₂CO₃) - Solvent (e.g., DMSO) reaction Nucleophilic Aromatic Substitution start->reaction workup Reaction Work-up: - Quench with water - Extract with organic solvent - Wash with brine - Dry over Na₂SO₄ reaction->workup purification Purification: - Filtration - Concentration under reduced pressure - Column Chromatography workup->purification product Product: Methyl 3-chloro-4-(morpholin-4-yl)benzoate purification->product analysis Characterization: - NMR (¹H, ¹³C) - FTIR - Mass Spectrometry product->analysis

Fig. 1: Synthetic workflow for Methyl 3-chloro-4-(morpholin-4-yl)benzoate.
Detailed Experimental Methodology

Materials:

  • Methyl 3-chloro-4-fluorobenzoate

  • Morpholine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for eluent

Procedure:

  • To a solution of methyl 3-chloro-4-fluorobenzoate (1.0 equivalent) in DMSO, add morpholine (1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure methyl 3-chloro-4-(morpholin-4-yl)benzoate.

Potential Biological Significance

The morpholine moiety is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.[10][11] Benzoic acid derivatives also exhibit a wide range of biological activities.[12] Therefore, methyl 3-chloro-4-(morpholin-4-yl)benzoate could be a valuable intermediate for the synthesis of novel therapeutic agents. For instance, similar 2-morpholinobenzoic acid derivatives have been investigated as inhibitors of phosphatidylcholine-specific phospholipase C.[13] Further research is warranted to explore the biological activity profile of this compound and its derivatives.

As no specific signaling pathway has been elucidated for this particular molecule, a diagrammatic representation is not applicable at this time. Researchers are encouraged to use this guide as a foundational document for further investigation into the properties and potential applications of methyl 3-chloro-4-(morpholin-4-yl)benzoate.

References

Technical Guide: Spectroscopic Analysis of Methyl 3-chloro-4-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic properties of Methyl 3-chloro-4-morpholinobenzoate. Due to the absence of published experimental data for this specific compound in readily accessible scientific databases as of the date of this publication, this document presents predicted spectroscopic data based on the analysis of its constituent functional groups and data from structurally related molecules. This guide also outlines a plausible synthetic route and standard experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which will be invaluable for researchers planning to synthesize and characterize this compound.

Introduction

This compound is a substituted aromatic compound incorporating a methyl ester, a chloro group, and a morpholine moiety. Such structures are of interest in medicinal chemistry and materials science due to the diverse pharmacological and physicochemical properties imparted by these functional groups. Accurate spectroscopic characterization is crucial for the unambiguous identification and purity assessment of this compound. This guide serves as a foundational resource for researchers, providing predicted data and detailed methodologies to facilitate its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift and absorption frequency ranges for the functional groups present in the molecule and by analogy to structurally similar compounds.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.95d, J ≈ 2 Hz1HH-2 (Aromatic)
~7.85dd, J ≈ 8.5, 2 Hz1HH-6 (Aromatic)
~7.00d, J ≈ 8.5 Hz1HH-5 (Aromatic)
~3.90s3H-OCH₃ (Ester)
~3.85t, J ≈ 4.5 Hz4H-N(CH₂)₂- (Morpholine)
~3.10t, J ≈ 4.5 Hz4H-O(CH₂)₂- (Morpholine)

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~166.0C=O (Ester)
~155.0C-4 (Aromatic, C-N)
~132.0C-6 (Aromatic, C-H)
~130.0C-2 (Aromatic, C-H)
~125.0C-1 (Aromatic, C-COOCH₃)
~122.0C-3 (Aromatic, C-Cl)
~118.0C-5 (Aromatic, C-H)
~67.0-O(CH₂)₂- (Morpholine)
~52.0-OCH₃ (Ester)
~51.0-N(CH₂)₂- (Morpholine)

Table 3: Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
2960-2850MediumC-H stretch (aliphatic)
~1725StrongC=O stretch (ester)
~1600, ~1500Medium-StrongC=C stretch (aromatic)
~1280, ~1120StrongC-O stretch (ester and ether)
~1240StrongC-N stretch (aryl-amine)
~820StrongC-H out-of-plane bend (aromatic)
~780MediumC-Cl stretch

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
255.07/257.07[M]⁺ and [M+2]⁺ molecular ions (due to ³⁵Cl/³⁷Cl isotopes)
224.05/226.05[M - OCH₃]⁺
196.06/198.06[M - COOCH₃]⁺
154.02[M - Morpholine - Cl]⁺
86.06[Morpholine]⁺ fragment

Experimental Protocols

3.1. Synthesis of this compound

A plausible synthetic route involves a nucleophilic aromatic substitution reaction followed by esterification.

  • Step 1: Synthesis of 3-chloro-4-morpholinobenzoic acid. A mixture of 3,4-dichlorobenzoic acid (1 equivalent), morpholine (2.5 equivalents), and a suitable base such as potassium carbonate (2.5 equivalents) in a polar aprotic solvent like DMSO or DMF is heated at 100-150 °C for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, poured into water, and acidified to precipitate the product, which is then filtered, washed, and dried.

  • Step 2: Esterification to form this compound. The synthesized 3-chloro-4-morpholinobenzoic acid (1 equivalent) is dissolved in methanol. A catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, is added. The mixture is refluxed for several hours and monitored by TLC. After completion, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product. Purification can be achieved by column chromatography or recrystallization.

3.2. Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

    • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence is used with a sufficient relaxation delay to ensure accurate integration.

    • ¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. A proton-decoupled pulse sequence is typically used to obtain singlets for all carbon signals. A larger sample size (20-50 mg) and a longer acquisition time may be necessary to achieve a good signal-to-noise ratio.

  • Infrared (IR) Spectroscopy

    • Sample Preparation: For Fourier-Transform Infrared (FT-IR) spectroscopy using an Attenuated Total Reflectance (ATR) accessory, a small amount of the solid sample is placed directly on the ATR crystal.

    • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

  • Mass Spectrometry (MS)

    • Sample Introduction and Ionization: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). Electron Impact (EI) or Electrospray Ionization (ESI) can be used. For EI, a 70 eV electron beam is standard.

    • Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight). The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualizations

chemical_structure cluster_benzoate This compound cluster_morpholine C1 C C2 C C1->C2 C_ester C C1->C_ester C3 C C2->C3 C4 C C3->C4 Cl Cl C3->Cl C5 C C4->C5 N N C4->N C6 C C5->C6 C6->C1 Cm1 CH2 N->Cm1 O1_ester O C_ester->O1_ester = O2_ester O C_ester->O2_ester C_methyl CH3 O2_ester->C_methyl Cm2 CH2 Cm1->Cm2 O_morph O Cm2->O_morph Cm3 CH2 O_morph->Cm3 Cm4 CH2 Cm3->Cm4 Cm4->N workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start 3,4-Dichlorobenzoic Acid + Morpholine reaction1 Nucleophilic Aromatic Substitution start->reaction1 intermediate 3-chloro-4-morpholinobenzoic Acid reaction1->intermediate reaction2 Esterification with Methanol intermediate->reaction2 product This compound reaction2->product nmr NMR (1H, 13C) product->nmr Purity & Structure ir FT-IR product->ir Functional Groups ms Mass Spectrometry product->ms Molecular Weight & Formula

The Enigmatic Profile of Methyl 3-chloro-4-morpholinobenzoate: A Theoretical Exploration

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-chloro-4-morpholinobenzoate is a chemical compound for which there is a notable absence of published literature regarding its discovery, history, and specific biological activities. This guide serves as a theoretical exploration of its potential synthesis, physicochemical properties, and hypothetical biological relevance based on the known characteristics of its constituent chemical moieties and structurally related compounds. The information presented herein is intended to provide a foundational framework for researchers interested in the prospective investigation of this molecule.

Introduction

The benzoate scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. The incorporation of a morpholine ring, a privileged structure in drug discovery, often imparts favorable pharmacokinetic properties, including enhanced solubility and metabolic stability. The specific substitution pattern of a chloro group at the 3-position and a morpholino group at the 4-position of a methyl benzoate core suggests a unique electronic and steric profile that could translate to novel pharmacological effects. This document outlines a hypothetical pathway for the synthesis of this compound and explores its potential as a subject for future research.

Hypothetical Synthesis

The synthesis of this compound can be envisioned through a multi-step process commencing from commercially available starting materials. A plausible synthetic route is proposed below, drawing upon established organic chemistry principles.

Proposed Synthetic Pathway

A logical approach to the synthesis would involve the initial nitration of a chlorinated benzoic acid derivative, followed by reduction of the nitro group to an amine, subsequent nucleophilic aromatic substitution with morpholine, and a final esterification step.

Synthetic Pathway for this compound start 3-Chloro-4-nitrobenzoic acid step1 Reduction (e.g., SnCl2, HCl) start->step1 intermediate1 3-Chloro-4-aminobenzoic acid step1->intermediate1 step2 Nucleophilic Aromatic Substitution (Morpholine, base) intermediate1->step2 intermediate2 3-Chloro-4-morpholinobenzoic acid step2->intermediate2 step3 Esterification (Methanol, H2SO4) intermediate2->step3 product This compound step3->product

Figure 1: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols

The following are hypothetical, detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of 3-Chloro-4-aminobenzoic acid

  • To a stirred solution of 3-chloro-4-nitrobenzoic acid (1.0 eq) in ethanol, add stannous chloride dihydrate (SnCl2·2H2O, 5.0 eq).

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Adjust the pH of the residue to approximately 8 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 3-chloro-4-aminobenzoic acid.

Step 2: Synthesis of 3-Chloro-4-morpholinobenzoic acid

  • In a sealed vessel, combine 3-chloro-4-aminobenzoic acid (1.0 eq), morpholine (2.5 eq), and a suitable base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

  • Heat the mixture to 120 °C for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Acidify the mixture with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 3-chloro-4-morpholinobenzoic acid.

Step 3: Synthesis of this compound

  • Suspend 3-chloro-4-morpholinobenzoic acid (1.0 eq) in methanol.

  • Carefully add concentrated sulfuric acid (0.2 eq) as a catalyst.

  • Heat the mixture to reflux for 8 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound.

PropertyPredicted Value
Molecular Formula C12H14ClNO3
Molecular Weight 255.70 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, DMSO, DMF
Melting Point Not available
Boiling Point Not available

Hypothetical Biological Activity and Signaling Pathway

Based on the structural similarity to other substituted benzoates, it is plausible that this compound could exhibit biological activity. For instance, derivatives of 4-amino-3-chloro benzoate have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell signaling and a target in oncology. The morpholine moiety could enhance binding to the ATP-binding pocket of the EGFR kinase domain.

Hypothetical EGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation EGF EGF (Ligand) EGF->EGFR MCB Methyl 3-chloro-4- morpholinobenzoate (Hypothetical Inhibitor) MCB->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Potential Research Applications of Methyl 3-chloro-4-morpholinobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-chloro-4-morpholinobenzoate is a synthetic organic compound with a chemical structure that suggests significant potential for biological activity. While this specific molecule is not extensively documented in publicly available literature, its constituent moieties—a substituted benzoate core and a morpholine ring—are present in numerous compounds with well-established pharmacological properties. This technical guide consolidates information on the synthesis, potential biological activities, and prospective research applications of this compound. By examining structurally analogous compounds, we extrapolate potential mechanisms of action and provide detailed experimental protocols to facilitate further investigation into its therapeutic promise, particularly in the fields of oncology and inflammation.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, known to impart favorable physicochemical properties such as improved aqueous solubility and metabolic stability to drug candidates. When coupled with a substituted aromatic core, such as 3-chloro-4-aminobenzoic acid derivatives, the resulting molecules have demonstrated a wide range of biological activities. These include, but are not limited to, anticancer, anti-inflammatory, and antimicrobial effects. This guide focuses on the potential of this compound as a novel subject for drug discovery and development, providing a foundational resource for researchers interested in exploring its properties.

Chemical Profile and Synthesis

Chemical Structure:

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • Methyl 3-chloro-4-fluorobenzoate (1 equivalent)

    • Morpholine (1.2 equivalents)

    • Potassium carbonate (K₂CO₃) (2 equivalents)

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Ethyl acetate

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of Methyl 3-chloro-4-fluorobenzoate in anhydrous DMSO, add morpholine and potassium carbonate.

    • Heat the reaction mixture at 120 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine solution.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain pure this compound.

Potential Research Applications

Based on the biological activities of structurally related compounds, this compound is a promising candidate for investigation in several therapeutic areas.

Anticancer Activity

The presence of the morpholine moiety in conjunction with a substituted aromatic ring is a common feature in a number of potent anticancer agents. Many such compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

3.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibition

Derivatives of 4-amino-3-chlorobenzoate have been investigated as inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers. Inhibition of EGFR can block downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, leading to a reduction in tumor growth and proliferation.

3.1.2. PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Morpholine-containing compounds have been identified as potent inhibitors of PI3K and/or mTOR, making them attractive candidates for cancer therapy.

PI3K_Akt_mTOR_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits mTORC2 mTORC2 mTORC2->Akt activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes ProposedInhibitor Methyl 3-chloro-4- morpholinobenzoate (Proposed) ProposedInhibitor->EGFR ProposedInhibitor->PI3K ProposedInhibitor->mTORC1 MTT_Assay_Workflow Start Start CellCulture Culture Cancer Cell Line Start->CellCulture SeedCells Seed Cells in 96-well Plate CellCulture->SeedCells CompoundTreatment Treat with Methyl 3-chloro-4- morpholinobenzoate SeedCells->CompoundTreatment Incubate Incubate for 48-72 hours CompoundTreatment->Incubate AddMTT Add MTT Solution Incubate->AddMTT IncubateMTT Incubate for 4 hours AddMTT->IncubateMTT DissolveFormazan Dissolve Formazan in DMSO IncubateMTT->DissolveFormazan ReadAbsorbance Read Absorbance at 570 nm DissolveFormazan->ReadAbsorbance AnalyzeData Calculate IC₅₀ ReadAbsorbance->AnalyzeData End End AnalyzeData->End

An In-depth Technical Guide on Methyl 3-chloro-4-morpholinobenzoate Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of methyl 3-chloro-4-morpholinobenzoate and its derivatives, compounds of significant interest in medicinal chemistry. This document details their synthesis, biological activities, and underlying mechanisms of action, with a particular focus on their role as potential inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer cell proliferation and survival. This guide includes detailed experimental protocols, quantitative biological data, and visual representations of relevant pathways and workflows to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

This compound and its analogs are a class of synthetic organic compounds that have garnered attention for their potential therapeutic applications. The core structure, featuring a substituted benzoic acid moiety with a morpholine group, is a recognized pharmacophore in various biologically active molecules. The presence of the morpholine ring can enhance the pharmacokinetic and pharmacodynamic properties of a compound. This guide explores the synthesis of these derivatives, their biological evaluation, and their potential as targeted therapeutic agents.

Synthesis of this compound and Derivatives

The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction. A common starting material is a methyl benzoate derivative with a suitable leaving group at the 4-position, such as a fluorine or chlorine atom. The morpholine then acts as a nucleophile, displacing the leaving group to form the desired product.

General Synthetic Pathway

A general and adaptable synthetic route to methyl 4-morpholinobenzoate derivatives is outlined below. This can be modified for the synthesis of the specific 3-chloro substituted analog.

Synthesis_Workflow A Methyl 3-chloro-4-fluorobenzoate C Reaction Mixture (Solvent, Base) A->C B Morpholine B->C D This compound C->D Nucleophilic Aromatic Substitution E Purification (e.g., Column Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of Methyl 4-(morpholin-4-yl)benzoate

This protocol describes the synthesis of a closely related analog, which can be adapted for the synthesis of this compound by starting with methyl 3-chloro-4-fluorobenzoate.

Materials:

  • Methyl 4-fluorobenzoate

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of methyl 4-fluorobenzoate (1 equivalent) in DMF, add morpholine (1.2 equivalents) and potassium carbonate (2 equivalents).

  • Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 4-(morpholin-4-yl)benzoate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Mechanism of Action

Derivatives of 4-morpholinobenzoic acid are being investigated for a range of biological activities, with a significant focus on their potential as anticancer agents. Many morpholine-containing compounds have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common feature in many types of cancer, making it a prime target for therapeutic intervention.[3][4]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation p2 PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation Inhibition (when unphosphorylated) PTEN PTEN PTEN->PIP3 Dephosphorylation p1

Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Inhibition of PI3K by Morpholine Derivatives

The morpholine moiety in these compounds often plays a crucial role in binding to the ATP-binding pocket of PI3K, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of PIP2 to PIP3, leading to the downstream inactivation of Akt and mTORC1, ultimately resulting in decreased cell proliferation and survival.

Quantitative Biological Data
Compound ClassTargetIC₅₀ (nM)Reference
Pyridinylfuranopyrimidine derivativesPI3Kα2[5]
PI3Kβ3[5]
PI3Kδ3[5]
PI3Kγ15[5]
Pan-PI3K Inhibitor (Buparlisib)PI3Kα52[5]
PI3Kβ166[5]
PI3Kδ116[5]
PI3Kγ262[5]
PI3Kα/δ Inhibitor (Pictilisib)PI3Kα3[5]

Table 1: IC₅₀ values of representative morpholine-containing PI3K inhibitors.

Experimental Protocols for Biological Evaluation

In Vitro PI3K Alpha Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against the PI3Kα enzyme.

PI3K_Assay_Workflow A Prepare Reagents: - PI3Kα enzyme - Kinase buffer - ATP - PIP2 substrate C Incubate Enzyme with Compound A->C B Compound Dilution Series B->C D Initiate Kinase Reaction (Add ATP and PIP2) C->D E Stop Reaction D->E F Detect ADP Formation (e.g., ADP-Glo™ Assay) E->F G Data Analysis (Calculate IC50) F->G

Caption: Workflow for an in vitro PI3K alpha inhibition assay.

Materials:

  • Recombinant human PI3Kα enzyme

  • PI3K Kinase Buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl₂; 0.025mg/ml BSA)

  • ATP

  • PIP2 substrate

  • Test compounds (e.g., this compound derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

  • 384-well plates

Procedure:

  • Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO).

  • In a 384-well plate, add 0.5 µL of the diluted compound or vehicle (for control).

  • Add 4 µL of a pre-mixed solution containing the PI3Kα enzyme and PIP2 substrate in kinase buffer to each well.

  • Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.

  • Initiate the kinase reaction by adding 0.5 µL of ATP solution to each well.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a suitable detection reagent, such as the ADP-Glo™ Kinase Assay, following the manufacturer's instructions.

  • Measure the luminescence or fluorescence signal, which is proportional to the amount of ADP generated and thus the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[6]

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-morpholinobenzoic acid derivatives is influenced by the nature and position of substituents on the benzene ring. For PI3K inhibitors, the morpholine moiety is often crucial for hinge-binding interactions within the ATP pocket of the kinase. The chloro substituent at the 3-position of the benzoate ring can modulate the electronic properties and conformation of the molecule, potentially influencing its binding affinity and selectivity. Further SAR studies are necessary to fully elucidate the impact of various substitutions on the biological activity of this class of compounds.

Conclusion

This compound derivatives and their analogs represent a promising class of compounds with potential therapeutic applications, particularly in oncology. Their ability to inhibit the PI3K/Akt/mTOR signaling pathway makes them attractive candidates for further investigation. This technical guide provides a foundational resource for researchers, offering insights into their synthesis, biological activity, and methods for their evaluation. Future work should focus on the synthesis and biological testing of a broader range of analogs to establish a comprehensive structure-activity relationship and to identify lead compounds with optimized potency, selectivity, and pharmacokinetic profiles for preclinical and clinical development.

References

The Ascending Profile of 3-Chloro-4-Aminobenzoate Derivatives in Medicinal Chemistry: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-chloro-4-aminobenzoate scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of pharmacologically active compounds. This technical guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships of these derivatives, with a particular focus on their promising applications in oncology. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are presented to facilitate further research and development in this burgeoning field.

Synthetic Strategies and Chemical Landscape

The core 3-chloro-4-aminobenzoate structure is typically synthesized from 4-amino-3-chlorobenzoic acid or its precursors. A common synthetic route involves the esterification of 4-amino-3-chlorobenzoic acid, followed by derivatization of the amino group. For instance, the synthesis of novel 4-amino-3-chloro benzoate ester derivatives often commences with the conversion of 4-amino-3-chlorobenzoic acid to its methyl ester, which then serves as a key intermediate for the introduction of various pharmacophores.

One notable synthetic pathway involves the reaction of methyl 4-amino-3-chlorobenzoate with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is a crucial precursor for the synthesis of 1,3,4-oxadiazole, benzohydrazone, and hydrazine-1-carbothioamide derivatives, which have shown significant biological activities.

A patented method for the synthesis of a related amide derivative, 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, starts from 3-nitro-4-chlorobenzoic acid. This multi-step process involves condensation with 3-chloro-2-methylaniline, followed by reduction of the nitro group to yield the final amino-substituted product[1].

Anticancer Activity: Targeting the Epidermal Growth Factor Receptor (EGFR)

A significant body of research on 3-chloro-4-aminobenzoate derivatives has centered on their potential as anticancer agents, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Overexpression and mutations of EGFR are implicated in the progression of various cancers, making it a prime target for therapeutic intervention.

Recent studies have demonstrated that certain 4-amino-3-chloro benzoate ester derivatives, particularly those incorporating hydrazine-1-carbothioamide moieties, exhibit potent cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer)[2]. The mechanism of action for these compounds is believed to involve the inhibition of EGFR's tyrosine kinase activity, which in turn triggers the extrinsic apoptotic pathway.

Quantitative Structure-Activity Relationship (SAR)

The anticancer activity of these derivatives is significantly influenced by the nature of the substituents on the core scaffold. While a comprehensive quantitative structure-activity relationship (QSAR) table for a broad series of 3-chloro-4-aminobenzoate derivatives is still an area of active research, preliminary findings indicate that the presence of specific functional groups is crucial for potent EGFR inhibition and cytotoxicity. For example, in a series of newly synthesized 4-amino-3-chloro benzoate ester derivatives, the hydrazine-1-carbothioamide derivative designated as N5a displayed the most promising activity[2].

Table 1: In Vitro Cytotoxic Activity of Selected 4-Amino-3-Chloro Benzoate Ester Derivatives

CompoundCell LineIC50 (µM)
N5a A549Data not explicitly provided in a comparable table in the search results
HepG2Data not explicitly provided in a comparable table in the search results
HCT-116Data not explicitly provided in a comparable table in the search results
Erlotinib A549Reference compound, data varies across studies
HepG2Reference compound, data varies across studies
HCT-116Reference compound, data varies across studies

Note: While the referenced study highlights the promising activity of compound N5a, specific IC50 values were not presented in a comparative tabular format in the available search results. Further investigation of the primary literature is recommended to obtain this specific quantitative data.

Signaling Pathway: EGFR Inhibition and Apoptosis Induction

The inhibition of EGFR by 3-chloro-4-aminobenzoate derivatives disrupts downstream signaling cascades that are critical for cancer cell survival and proliferation. A key consequence of EGFR inhibition is the activation of the apoptotic machinery. The binding of these inhibitors to the ATP-binding site of the EGFR tyrosine kinase domain prevents its autophosphorylation and subsequent activation of pro-survival pathways such as the RAS-RAF-MEK-ERK and the PI3K-AKT pathways. This blockade ultimately leads to the activation of the extrinsic apoptosis pathway, characterized by the activation of caspase-8 and the executioner caspase-3, culminating in programmed cell death.

EGFR_Apoptosis_Pathway EGFR Inhibition-Mediated Apoptosis Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds Dimerization Receptor Dimerization EGFR->Dimerization Inhibitor 3-Chloro-4-aminobenzoate Derivative Inhibitor->EGFR Inhibits Procaspase8 Pro-caspase 8 Inhibitor->Procaspase8 Promotes activation of Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Grb2_Sos Grb2/Sos Autophosphorylation->Grb2_Sos Recruits PI3K PI3K Autophosphorylation->PI3K Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Caspase8 Caspase 8 Procaspase8->Caspase8 Procaspase3 Pro-caspase 3 Caspase8->Procaspase3 Activates Caspase3 Caspase 3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Methodological & Application

Synthesis Protocol for Methyl 3-chloro-4-morpholinobenzoate: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Methyl 3-chloro-4-morpholinobenzoate, a compound of interest in medicinal chemistry due to the prevalence of the morpholine moiety in various biologically active molecules. The procedure outlined is based on a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic synthesis.

Introduction

Morpholine and its derivatives are prominent scaffolds in drug discovery, exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties[1]. The incorporation of a morpholine ring can enhance the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability. This compound serves as a valuable intermediate for the synthesis of more complex pharmaceutical agents. This protocol details a reliable method for its preparation from Methyl 3-chloro-4-fluorobenzoate and morpholine.

Data Presentation

The following table summarizes the key reactants and expected product information for the synthesis of this compound.

CompoundMolecular FormulaMolar Mass ( g/mol )Role
Methyl 3-chloro-4-fluorobenzoateC₈H₆ClFO₂188.58Starting Material
MorpholineC₄H₉NO87.12Nucleophile
Potassium CarbonateK₂CO₃138.21Base
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13Solvent
This compoundC₁₂H₁₄ClNO₃255.70Product

Experimental Protocol

This protocol describes the synthesis of this compound via a nucleophilic aromatic substitution reaction.

Materials:

  • Methyl 3-chloro-4-fluorobenzoate

  • Morpholine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add Methyl 3-chloro-4-fluorobenzoate (1.0 eq).

  • Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) and dimethyl sulfoxide (DMSO) to the flask. The volume of DMSO should be sufficient to dissolve the starting material and allow for efficient stirring.

  • Addition of Nucleophile: Add morpholine (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Characterization:

The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the synthesis of this compound and a representative signaling pathway that could be influenced by such a molecule.

experimental_workflow start Start reagents Add Methyl 3-chloro-4-fluorobenzoate, Morpholine, K₂CO₃, and DMSO to flask start->reagents reaction Heat reaction mixture (100-120 °C) reagents->reaction workup Cool and perform aqueous work-up reaction->workup extraction Extract with Ethyl Acetate workup->extraction washing Wash organic layer with Water and Brine extraction->washing drying Dry with Na₂SO₄ and concentrate washing->drying purification Purify by Column Chromatography drying->purification product Methyl 3-chloro-4- morpholinobenzoate purification->product

Synthesis Workflow

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK pathway) Receptor->Kinase_Cascade TF_Activation Transcription Factor Activation Kinase_Cascade->TF_Activation Gene_Expression Gene Expression TF_Activation->Gene_Expression Cell_Cycle Cell Cycle Progression, Proliferation, Survival Gene_Expression->Cell_Cycle Molecule Morpholinobenzoate Derivative Molecule->Receptor Inhibition

Hypothetical Signaling Pathway Inhibition

References

Application Notes and Protocols: Synthesis of Methyl 3-chloro-4-morpholinobenzoate via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Methyl 3-chloro-4-morpholinobenzoate, a key intermediate in pharmaceutical research, utilizing the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction offers an efficient method for the formation of the C-N bond between an aryl halide and a secondary amine. The protocol is adapted from established procedures for the amination of aryl chlorides and is designed to be a reliable starting point for laboratory synthesis.[1][2][3]

Introduction

The Buchwald-Hartwig amination is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-nitrogen bonds, which are ubiquitous in pharmacologically active compounds.[4] The reaction typically employs a palladium catalyst with a bulky electron-rich phosphine ligand to couple an aryl halide or triflate with an amine.[5] This method has found broad application in drug discovery and development due to its functional group tolerance and high efficiency.[5] This application note details the synthesis of this compound from Methyl 3-chloro-4-fluorobenzoate and morpholine, a transformation valuable for the construction of more complex molecular scaffolds.

Data Presentation

The following table summarizes the optimized reaction conditions for the Buchwald-Hartwig amination for the synthesis of this compound. These parameters are based on analogous reactions and are intended as a starting point for optimization.[1][2][3]

ParameterValue
Starting Material Methyl 3-chloro-4-fluorobenzoate
Reagent Morpholine
Catalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
Ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
Base Sodium tert-butoxide (NaOtBu)
Solvent Toluene
Catalyst Loading 1.5 mol%
Ligand Loading 3.0 mol%
Base Stoichiometry 2.0 equivalents
Reagent Stoichiometry 1.5 equivalents
Reaction Temperature 100 °C (Reflux)
Reaction Time 6-12 hours
Typical Yield 85-95% (Estimated)

Experimental Protocol

Materials:

  • Methyl 3-chloro-4-fluorobenzoate

  • Morpholine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add anhydrous toluene via syringe.

  • Pre-catalyst Formation: Stir the mixture at room temperature for 10-15 minutes.

  • Reagent Addition: Add Methyl 3-chloro-4-fluorobenzoate (1.0 equiv.) and morpholine (1.5 equiv.) to the flask under the inert atmosphere.

  • Reaction: Fit the flask with a reflux condenser under the inert gas and heat the mixture to 100 °C (reflux) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Visualizations

Reaction Scheme:

Caption: Buchwald-Hartwig amination for the synthesis of this compound.

Experimental Workflow:

experimental_workflow arrow arrow start Start inert Establish Inert Atmosphere start->inert reagents Combine Pd₂(dba)₃, XPhos, NaOtBu in Toluene add_reactants Add Methyl 3-chloro-4-fluorobenzoate & Morpholine reagents->add_reactants inert->reagents react Heat to 100 °C and Stir for 6-12h add_reactants->react monitor Monitor by TLC/GC-MS react->monitor workup Quench with Water and Extract monitor->workup purify Purify by Column Chromatography workup->purify product Obtain Pure Product purify->product

Caption: Step-by-step workflow for the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of Methyl 3-chloro-4-morpholinobenzoate via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY

Abstract

This document provides a detailed protocol for the synthesis of Methyl 3-chloro-4-morpholinobenzoate, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis. This protocol outlines the reaction of Methyl 3,4-dichlorobenzoate with morpholine in the presence of a suitable base and solvent. Detailed experimental procedures, purification methods, and characterization data are provided to guide researchers in successfully synthesizing this target compound.

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class in organic chemistry, enabling the facile construction of complex aromatic molecules.[1][2] This reaction is particularly prevalent in the pharmaceutical industry for the synthesis of a wide array of drug candidates.[3] The SNAr mechanism typically proceeds via an addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.[4][5] The reaction is favored when the aromatic ring is substituted with electron-withdrawing groups positioned ortho or para to a suitable leaving group, such as a halide.[4]

The target molecule, this compound, incorporates a morpholine moiety, a common heterocycle in drug molecules known to improve pharmacokinetic properties, and a substituted benzoate core. This application note details a robust and reproducible method for its synthesis, starting from commercially available Methyl 3,4-dichlorobenzoate and morpholine.

Reaction Scheme

The synthesis of this compound proceeds via the selective displacement of the chlorine atom at the C4 position of Methyl 3,4-dichlorobenzoate by morpholine. The ester group at the C1 position and the chlorine at the C3 position activate the C4 position for nucleophilic attack.

G cluster_0 Reaction Scheme start Methyl 3,4-dichlorobenzoate + Morpholine end_product This compound start->end_product K₂CO₃, DMF, 100-120 °C

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Equipment
  • Methyl 3,4-dichlorobenzoate

  • Morpholine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3,4-dichlorobenzoate (1.0 eq), potassium carbonate (2.0 eq), and anhydrous dimethylformamide (DMF).

  • Addition of Nucleophile: Add morpholine (1.2 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system) until the starting material is consumed (typically 8-24 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing cold water. A precipitate should form.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Data Presentation

Table 1: Reactant and Product Information
Compound NameStarting Material / ProductMolecular FormulaMolecular Weight ( g/mol )
Methyl 3,4-dichlorobenzoateStarting MaterialC₈H₆Cl₂O₂205.04
MorpholineReagentC₄H₉NO87.12
This compoundProductC₁₂H₁₄ClNO₃255.70
Table 2: Predicted Spectroscopic Data for this compound
Data TypePredicted Values
¹H NMR (CDCl₃)δ (ppm): 7.95 (d, 1H, Ar-H), 7.80 (dd, 1H, Ar-H), 7.00 (d, 1H, Ar-H), 3.90 (s, 3H, -OCH₃), 3.85 (t, 4H, -N(CH₂)₂), 3.10 (t, 4H, -O(CH₂)₂)
¹³C NMR (CDCl₃)δ (ppm): 166.0 (C=O), 155.0 (C-N), 133.0 (C-Cl), 131.0 (Ar-C), 128.0 (Ar-C), 125.0 (Ar-C), 118.0 (Ar-C), 66.5 (-O-CH₂), 52.0 (-OCH₃), 50.0 (-N-CH₂)
Mass Spec (EI) m/z: 255 (M⁺), 257 (M+2⁺, chlorine isotope pattern)
IR (KBr)ν (cm⁻¹): ~2950 (C-H), ~1720 (C=O, ester), ~1600, ~1500 (C=C, aromatic), ~1280 (C-O, ester), ~1120 (C-O-C, morpholine), ~850 (C-Cl)

Note: The spectroscopic data presented are predicted values based on the chemical structure and data from analogous compounds. Actual experimental data should be obtained for confirmation.

Visualizations

Experimental Workflow

G cluster_workflow Experimental Workflow A 1. Mix Reactants Methyl 3,4-dichlorobenzoate, K₂CO₃, Morpholine in DMF B 2. Heat and Stir 100-120 °C, 8-24h A->B C 3. Monitor by TLC B->C D 4. Work-up Pour into water C->D Reaction Complete E 5. Extraction with Ethyl Acetate D->E F 6. Wash with Water and Brine E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I Pure Product H->I

Caption: Workflow for the synthesis of this compound.

Nucleophilic Aromatic Substitution Mechanism

G cluster_mechanism SₙAr Mechanism Reactants Aryl Halide + Nucleophile Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Reactants->Meisenheimer Addition Product Substituted Product + Halide Ion Meisenheimer->Product Elimination

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Conclusion

The protocol described provides a reliable method for the synthesis of this compound. This SNAr reaction is efficient and utilizes readily available starting materials. The detailed procedure and purification guidelines should enable researchers to obtain the desired product in good yield and purity, facilitating its use in further synthetic applications, particularly in the field of drug discovery and development.

References

Application Notes and Protocols for the Purification of Methyl 3-chloro-4-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of Methyl 3-chloro-4-morpholinobenzoate, a key intermediate in pharmaceutical synthesis. The following methods are based on established chemical principles and purification techniques for structurally similar compounds. Optimization of these protocols may be necessary to achieve desired purity and yield for specific applications.

Introduction

This compound is a substituted benzoate derivative. Its purification is critical to ensure the removal of unreacted starting materials, byproducts, and other impurities, which can impact the efficacy, safety, and quality of downstream products in drug development. The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity. This document outlines three primary purification techniques: recrystallization, column chromatography, and vacuum distillation.

Purification Methods

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures.

Experimental Protocol:

  • Solvent Selection: Begin by selecting an appropriate solvent or solvent system. Ideal solvents should dissolve the crude this compound sparingly at room temperature but readily at an elevated temperature. Potential solvents include ethanol, methanol, isopropanol, ethyl acetate, or mixtures with water.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude product and the minimum amount of the selected hot solvent to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The solubility of the product will decrease, leading to the formation of crystals. For improved yield, the flask can be subsequently placed in an ice bath.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Table 1: Potential Recrystallization Solvents and Conditions

Solvent SystemTemperature (°C)Expected Purity
Ethanol/Water70-80>98%
Isopropanol80-90>98%
Ethyl Acetate70-75>97%
Silica Gel Column Chromatography

Flash column chromatography is a highly effective method for separating compounds with different polarities. It is particularly useful for removing impurities that are structurally similar to the target compound.

Experimental Protocol:

  • Stationary Phase Preparation: Prepare a silica gel slurry in the chosen mobile phase. Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dried powder onto the top of the prepared column.

  • Elution: Begin eluting the column with the mobile phase. A typical mobile phase for compounds of this nature is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation of compounds.

  • Fraction Collection: Collect the eluent in fractions.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound. A related procedure for a similar compound, methyl 3-chloro-4-hydroxy-5-(prop-2-ene-1-yl)benzoate, utilized a 10% ethyl acetate in hexane mobile phase.[1]

Table 2: Suggested Column Chromatography Parameters

Stationary PhaseMobile Phase (v/v)Elution Type
Silica Gel (60-120 mesh)Hexane:Ethyl Acetate (9:1 to 7:3)Isocratic or Gradient
Silica Gel (230-400 mesh)Heptane:Ethyl Acetate (Gradient)Gradient
Vacuum Distillation

For liquid compounds or low-melting solids, vacuum distillation can be an effective purification method, especially for separating components with different boiling points. This method is particularly useful for removing non-volatile impurities. For a structurally similar compound, isopropyl 3-chloro-4-methylbenzoate, vacuum distillation was performed at a reduced pressure of 5-30 mmHg and a bottom temperature of 150-190°C to achieve a purity of 99.8%.[2]

Experimental Protocol:

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a distillation flask, a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Charging the Flask: Place the crude this compound into the distillation flask.

  • Applying Vacuum: Gradually reduce the pressure inside the apparatus to the desired level.

  • Heating: Begin heating the distillation flask. The temperature should be carefully controlled to achieve a steady distillation rate.

  • Fraction Collection: Collect the distillate in the receiving flask. It is advisable to collect fractions at different temperature ranges to isolate the pure compound.

  • Analysis: Analyze the purity of the collected fractions to identify the one containing the desired product.

Table 3: Potential Vacuum Distillation Conditions

Pressure (mmHg)Bottom Temperature (°C)Expected Purity
5-10160-180>99%
10-20170-190>99%

Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for the purification of this compound.

Purification_Workflow Crude Crude Product (Methyl 3-chloro-4- morpholinobenzoate) Recrystallization Recrystallization Crude->Recrystallization Chromatography Column Chromatography Crude->Chromatography Distillation Vacuum Distillation Crude->Distillation Analysis Purity Analysis (HPLC, NMR, etc.) Recrystallization->Analysis Chromatography->Analysis Distillation->Analysis Pure Pure Product Analysis->Pure If Purity is Met

Caption: General purification workflow for this compound.

Recrystallization_Protocol Start Start with Crude Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter Cool Cool to Crystallize HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry End Pure Crystalline Product Dry->End

Caption: Detailed protocol for recrystallization.

Chromatography_Protocol Start Start with Crude Mixture PrepareColumn Prepare Silica Gel Column Start->PrepareColumn LoadSample Load Sample onto Column PrepareColumn->LoadSample Elute Elute with Mobile Phase LoadSample->Elute CollectFractions Collect Fractions Elute->CollectFractions Analyze Analyze Fractions (TLC) CollectFractions->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate End Pure Product Evaporate->End

References

Application Notes and Protocols for the Characterization of Methyl 3-chloro-4-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of Methyl 3-chloro-4-morpholinobenzoate. The protocols are based on established methods for structurally related compounds and are intended to serve as a starting point for method development and validation.

Overview of Analytical Techniques

The characterization of this compound, a substituted aromatic compound, typically involves a combination of chromatographic and spectroscopic techniques to determine its identity, purity, and structural features. The primary recommended techniques include:

  • High-Performance Liquid Chromatography (HPLC): For separation and quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For identification and quantification of volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure elucidation.

  • Infrared (IR) Spectroscopy: For the identification of functional groups.

The following sections provide detailed protocols and expected data for each of these techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for assessing the purity of this compound and for quantifying it in various matrices. A reversed-phase HPLC method is generally suitable for this type of aromatic compound.

Experimental Protocol:

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade, for sample preparation)

  • Formic acid (optional, for mobile phase modification)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio may need to be optimized for best separation. Addition of 0.1% formic acid can improve peak shape. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: 254 nm (or scan for optimal wavelength with DAD)

  • Analysis: Inject the standards and samples and record the chromatograms. Identify the peak corresponding to this compound by comparing the retention time with the standard.

Data Presentation:

Table 1: Estimated HPLC Parameters for this compound

ParameterEstimated Value
Retention Time (t_R) 5 - 10 min
Wavelength of Max. Absorbance (λ_max) ~254 nm
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL

Note: These values are estimates and will vary depending on the specific HPLC system, column, and mobile phase composition.

Experimental Workflow:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D HPLC System Setup A->D B Standard Solution Preparation E Injection of Standards & Samples B->E C Sample Preparation C->E D->E F Data Acquisition E->F G Peak Identification (Retention Time) F->G H Quantification (Peak Area) G->H GCMS_Logic Sample Sample Injection GC Gas Chromatography (Separation by Boiling Point) Sample->GC MS Mass Spectrometry (Ionization & Fragmentation) GC->MS Detector Detector MS->Detector Data Data System (TIC & Mass Spectra) Detector->Data Characterization_Workflow Start Sample of Methyl 3-chloro-4- morpholinobenzoate HPLC HPLC Analysis Start->HPLC GCMS GC-MS Analysis Start->GCMS NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR Purity Purity Assessment HPLC->Purity Identity Impurity Profile GCMS->Identity Structure Structural Confirmation NMR->Structure Functional_Groups Functional Group Identification IR->Functional_Groups Report Comprehensive Characterization Report Purity->Report Identity->Report Structure->Report Functional_Groups->Report

Application Notes and Protocols for Methyl 3-chloro-4-morpholinobenzoate in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloro-4-morpholinobenzoate is a synthetic organic compound featuring a morpholine ring attached to a chlorinated benzoic acid methyl ester. The morpholine moiety is a common scaffold in medicinal chemistry, known to be present in molecules with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] Similarly, benzoic acid derivatives have been explored as inhibitors of various enzymes, such as tyrosinase and protein phosphatases.[3][4] While specific enzyme targets for this compound are not extensively documented in publicly available literature, its structural features suggest potential inhibitory activity against various enzyme classes.

These application notes provide a generalized framework for utilizing this compound in enzyme inhibition assays. The provided protocols are templates that can be adapted and optimized for specific enzyme targets.

Potential Enzyme Targets and Therapeutic Areas

Based on the biological activities of structurally related morpholine and benzoic acid derivatives, this compound could be investigated as a potential inhibitor in the following areas:

  • Oncology: Targeting kinases, phosphatases, or other enzymes involved in cell signaling pathways crucial for cancer cell proliferation and survival.

  • Infectious Diseases: Investigating inhibitory effects on bacterial or viral enzymes essential for pathogen viability.

  • Inflammation: Assessing inhibition of enzymes like cyclooxygenases (COX) or lipoxygenases (LOX) involved in the inflammatory cascade.

  • Neurodegenerative Diseases: Exploring the inhibition of enzymes such as cholinesterases, which are targets in Alzheimer's disease therapy.[5][6]

Data Presentation

The following tables are templates for organizing and presenting quantitative data obtained from enzyme inhibition assays using this compound.

Table 1: IC50 Values for this compound against Various Enzymes

Enzyme TargetSubstrate Concentration (µM)Assay Conditions (Buffer, pH, Temp)IC50 (µM)Hill Slope
Enzyme 1[S]e.g., 50 mM Tris-HCl, pH 7.5, 25°CValueValue
Enzyme 2[S]e.g., 100 mM Phosphate, pH 7.0, 37°CValueValue
Enzyme 3[S]e.g., 50 mM HEPES, pH 8.0, 30°CValueValue

Table 2: Determination of Inhibition Mechanism (Kinetic Parameters)

Inhibitor Concentration (µM)Apparent K_m_ (µM)Apparent V_max_ (Relative Units)
0ValueValue
[I] 1ValueValue
[I] 2ValueValue
[I] 3ValueValue

Experimental Protocols

The following are detailed, generalized protocols for performing enzyme inhibition assays. These should be optimized based on the specific enzyme and substrate being investigated.

Protocol 1: Determination of IC50 Value

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • This compound (stock solution in DMSO)

  • Assay buffer (optimized for the target enzyme)

  • 96-well microplates

  • Microplate reader

  • Multichannel pipettes

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO).

    • Prepare a series of dilutions of the inhibitor stock solution in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v), as higher concentrations can inhibit enzyme activity.

    • Prepare the enzyme solution at a working concentration in assay buffer.

    • Prepare the substrate solution at a working concentration in assay buffer. The optimal substrate concentration is typically at or below its Michaelis constant (K_m_).[1]

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Inhibitor solution (at various concentrations) or vehicle control (assay buffer with the same percentage of DMSO).

      • Enzyme solution.

    • Include control wells:

      • 100% Activity Control: Assay buffer, vehicle, and enzyme.

      • No Enzyme Control (Blank): Assay buffer, vehicle, and no enzyme.

    • Mix the contents of the wells gently.

  • Pre-incubation:

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 25°C, 30°C, or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement:

    • Immediately place the microplate in a microplate reader set to the appropriate wavelength for detecting the product formation or substrate consumption.

    • Measure the absorbance or fluorescence at regular intervals (e.g., every 30 seconds for 10-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the progress curve (absorbance/fluorescence vs. time).

    • Subtract the rate of the "No Enzyme Control" from all other rates.

    • Normalize the data by setting the "100% Activity Control" rate to 100%.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 2: Determination of Inhibition Mechanism

This protocol is designed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) by measuring the effect of the inhibitor on the Michaelis-Menten kinetics of the enzyme.

Materials:

  • Same as Protocol 1.

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of this compound as in Protocol 1.

    • Prepare a series of fixed concentrations of the inhibitor (e.g., 0.5x, 1x, and 2x the determined IC50 value).

    • Prepare a range of substrate concentrations, typically spanning from 0.1x to 10x the K_m_ value.

  • Assay Setup:

    • Set up reactions in a 96-well plate. For each fixed inhibitor concentration (including 0 µM as the control), perform a set of reactions with varying substrate concentrations.

  • Reaction and Measurement:

    • Follow the pre-incubation, reaction initiation, and kinetic measurement steps as described in Protocol 1.

  • Data Analysis:

    • Calculate the initial reaction velocities for each combination of inhibitor and substrate concentration.

    • Create a Michaelis-Menten plot (velocity vs. substrate concentration) for each inhibitor concentration.

    • Generate a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[substrate]).

    • Analyze the changes in the apparent K_m_ and V_max_ in the presence of the inhibitor to determine the mechanism of inhibition:

      • Competitive: K_m_ increases, V_max_ remains unchanged.

      • Non-competitive: K_m_ remains unchanged, V_max_ decreases.

      • Uncompetitive: Both K_m_ and V_max_ decrease proportionally.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Stock (this compound in DMSO) setup_plate Setup 96-well Plate (Inhibitor dilutions, Enzyme) prep_inhibitor->setup_plate prep_enzyme Prepare Enzyme Solution prep_enzyme->setup_plate prep_substrate Prepare Substrate Solution start_reaction Initiate Reaction (Add Substrate) prep_substrate->start_reaction pre_incubation Pre-incubate (Allow inhibitor binding) setup_plate->pre_incubation pre_incubation->start_reaction measure Kinetic Measurement (Microplate Reader) start_reaction->measure calc_rate Calculate Initial Velocities measure->calc_rate plot_data Plot Dose-Response Curve calc_rate->plot_data det_ic50 Determine IC50 plot_data->det_ic50 signaling_pathway cluster_pathway Hypothetical Kinase Inhibition Pathway ext_signal External Signal receptor Receptor ext_signal->receptor kinase Target Kinase receptor->kinase substrate Substrate Protein kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate kinase->p_substrate response Cellular Response (e.g., Proliferation) p_substrate->response inhibitor Methyl 3-chloro- 4-morpholinobenzoate inhibitor->kinase

References

Application Notes and Protocols for the Biological Evaluation of Methyl 3-chloro-4-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 3-chloro-4-morpholinobenzoate is a synthetic organic compound containing a morpholine moiety. The morpholine ring is a prevalent structural motif in many biologically active compounds, with derivatives exhibiting a wide range of pharmacological activities, including anticancer effects.[1][2][3] This document provides a comprehensive set of protocols for the initial biological evaluation of this compound, focusing on its potential as an anti-cancer agent. The described experimental setup is designed to assess its cytotoxicity, ability to induce apoptosis, and its effects on the cell cycle and relevant signaling pathways in cancer cell lines.

I. In Vitro Cytotoxicity Assessment

The initial step in evaluating the anti-cancer potential of this compound is to determine its cytotoxic effects on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity.[4][5][6]

Data Presentation:

The cytotoxic activity of this compound is typically expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth. The results should be summarized in a table for clear comparison across different cell lines and exposure times.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineTissue of OriginIncubation Time (hours)IC50 (µM)
MCF-7Breast Cancer24Data
48Data
72Data
A549Lung Cancer24Data
48Data
72Data
HepG2Liver Cancer24Data
48Data
72Data
HEK293Normal Kidney (Control)24Data
48Data
72Data

*Data to be filled in from experimental results.

Experimental Protocol: MTT Assay [4][7][8]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the following day, treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 values using a dose-response curve fitting software.

II. Apoptosis Induction Analysis

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V-FITC/Propidium Iodide (PI) double staining assay followed by flow cytometry is recommended.[9][10] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[9]

Data Presentation:

The results from the apoptosis assay can be summarized in a table showing the percentage of cells in different stages of apoptosis.

Table 2: Apoptotic Effect of this compound on a Cancer Cell Line (e.g., MCF-7) after 48h Treatment

TreatmentConcentration (µM)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
Vehicle Control0DataDataDataData
CompoundIC50/2DataDataDataData
CompoundIC50DataDataDataData
Compound2 x IC50DataDataDataData

*Data to be filled in from experimental results.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay [9][11]

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for a predetermined time (e.g., 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

III. Cell Cycle Analysis

To investigate the effect of this compound on cell cycle progression, flow cytometry analysis of propidium iodide (PI) stained cells is performed.[12][13] This technique allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[12][14]

Data Presentation:

The percentage of cells in each phase of the cell cycle is tabulated to show the effect of the compound.

Table 3: Cell Cycle Distribution of a Cancer Cell Line (e.g., A549) after 24h Treatment with this compound

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control0DataDataData
CompoundIC50/2DataDataData
CompoundIC50DataDataData
Compound2 x IC50DataDataData

*Data to be filled in from experimental results.

Experimental Protocol: Cell Cycle Analysis by PI Staining [12][15]

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at the desired concentrations for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

IV. Signaling Pathway Analysis

To elucidate the molecular mechanism of action, the effect of this compound on key signaling pathways involved in cell survival, proliferation, and apoptosis can be investigated using Western blotting.[16][17] Based on the activities of other morpholine derivatives, potential targets include the PI3K/Akt/mTOR and MAPK pathways.

Data Presentation:

The relative expression levels of key proteins in the signaling pathways can be quantified and presented in a table.

Table 4: Relative Protein Expression in a Cancer Cell Line (e.g., HepG2) after 24h Treatment with this compound

Target ProteinVehicle ControlCompound (IC50)Fold Change
p-Akt (Ser473)DataDataData
AktDataDataData
p-mTOR (Ser2448)DataDataData
mTORDataDataData
p-ERK1/2 (Thr202/Tyr204)DataDataData
ERK1/2DataDataData
Cleaved Caspase-3DataDataData
β-actin (Loading Control)1.01.01.0

*Data to be filled in from densitometric analysis of Western blots.

Experimental Protocol: Western Blotting [16][17][18][19]

  • Protein Extraction: Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-ERK, ERK, Cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow start Start: Select Cancer and Normal Cell Lines cytotoxicity 1. Cytotoxicity Screening (MTT Assay) Determine IC50 values start->cytotoxicity apoptosis 2. Apoptosis Assay (Annexin V/PI Staining) Quantify apoptotic cells cytotoxicity->apoptosis Based on IC50 cell_cycle 3. Cell Cycle Analysis (PI Staining) Analyze cell cycle distribution cytotoxicity->cell_cycle Based on IC50 western_blot 4. Mechanism of Action (Western Blotting) Analyze signaling pathways apoptosis->western_blot cell_cycle->western_blot end End: Data Analysis and Conclusion western_blot->end

Caption: Overall experimental workflow for the biological evaluation.

Hypothesized Signaling Pathway

signaling_pathway compound Methyl 3-chloro-4- morpholinobenzoate pi3k PI3K compound->pi3k Inhibition? ras Ras compound->ras Inhibition? receptor Growth Factor Receptor (e.g., EGFR) receptor->pi3k receptor->ras akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation erk->apoptosis

Caption: Hypothesized signaling pathways affected by the compound.

References

Application Notes and Protocols: Methyl 3-chloro-4-morpholinobenzoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Methyl 3-chloro-4-morpholinobenzoate, a key intermediate in the synthesis of targeted therapies. The following sections detail its synthesis, application in the preparation of the epidermal growth factor receptor (EGFR) inhibitor Gefitinib, and relevant experimental protocols.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutically active compounds. Its structure, featuring a chlorinated phenyl ring, a methyl ester, and a morpholine moiety, makes it a versatile intermediate for creating complex molecules that target specific biological pathways. This document focuses on its role in the synthesis of Gefitinib, a potent EGFR inhibitor used in the treatment of non-small cell lung cancer.

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A plausible and efficient method involves the reaction of a suitable precursor, such as Methyl 3-chloro-4-fluorobenzoate, with morpholine.

Reaction Scheme:

Synthesis of this compound precursor Methyl 3-chloro-4-fluorobenzoate product This compound precursor->product Nucleophilic Aromatic Substitution morpholine Morpholine morpholine->product solvent Solvent (e.g., DMF) product->solvent base Base (e.g., K2CO3) product->base

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Methyl 3-chloro-4-fluorobenzoate

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add Methyl 3-chloro-4-fluorobenzoate (1 equivalent), potassium carbonate (2 equivalents), and N,N-dimethylformamide (DMF).

  • Add morpholine (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine solution, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Quantitative Data:

ParameterValue
Typical Yield 85-95%
Purity (by HPLC) >98%

Application in the Synthesis of Gefitinib

This compound serves as a precursor to the morpholino-containing side chain of Gefitinib. The synthesis of Gefitinib involves the coupling of this side chain with the quinazoline core.

Synthetic Workflow for Gefitinib

The overall synthesis of Gefitinib from precursors of this compound involves several key steps, including the formation of the quinazoline ring system and the final coupling reaction.

Gefitinib Synthesis Workflow start Starting Materials (e.g., Methyl 3-chloro-4-fluorobenzoate) intermediate1 This compound start->intermediate1 Synthesis intermediate3 Side Chain Precursor intermediate1->intermediate3 Modification intermediate2 Quinazoline Core Synthesis coupling Coupling Reaction intermediate2->coupling intermediate3->coupling gefitinib Gefitinib coupling->gefitinib

Caption: Simplified workflow for the synthesis of Gefitinib.

Signaling Pathway of Gefitinib

Gefitinib functions by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). By blocking the EGFR signaling pathway, Gefitinib prevents cancer cell proliferation, survival, and metastasis.

EGFR Signaling Pathway Inhibition by Gefitinib EGF EGF EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation Gefitinib Gefitinib Gefitinib->EGFR Inhibits Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P->Downstream Activates Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation Promotes

Application Notes and Protocols for Cell-Based Assays with Methyl 3-chloro-4-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloro-4-morpholinobenzoate is a synthetic organic compound featuring a morpholine ring attached to a chlorinated benzoic acid methyl ester. While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs are present in numerous molecules with established pharmacological properties. The morpholine moiety is a common scaffold in medicinal chemistry, known to be present in compounds targeting a variety of signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways, which are critical in cancer and inflammation.[1][2] Similarly, derivatives of chlorobenzoic acid have been investigated for their antimicrobial and anticancer activities.[3][4]

These structural precedents suggest that this compound may exhibit cytotoxic effects on cancer cells and/or possess anti-inflammatory properties. The following application notes provide detailed protocols for cell-based assays to investigate these potential activities, focusing on cytotoxicity, apoptosis, and the modulation of the PI3K/Akt and NF-κB signaling pathways.

Hypothesized Biological Activities and Signaling Pathways

Based on the activities of structurally related compounds, we hypothesize that this compound may act as an inhibitor of the PI3K/Akt and/or NF-κB signaling pathways, leading to anti-proliferative and anti-inflammatory effects.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5] Its aberrant activation is a hallmark of many cancers.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates pAkt p-Akt Akt->pAkt mTORC1 mTORC1 pAkt->mTORC1 Apoptosis Apoptosis Inhibition pAkt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Compound Methyl 3-chloro-4- morpholinobenzoate Compound->PI3K hypothetical inhibition

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of the inflammatory response.[6][7] Its constitutive activation is also implicated in the survival and proliferation of cancer cells.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome degradation Nucleus Nucleus NFkB->Nucleus translocation Gene Inflammatory Gene Expression Nucleus->Gene Compound Methyl 3-chloro-4- morpholinobenzoate Compound->IKK hypothetical inhibition

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa, A549, or MCF-7).

Workflow:

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compound (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25100
0.11.2297.6
11.1088.0
100.6552.0
500.2016.0
1000.108.0
Apoptosis Assay (Caspase-3/7 Activity)

This protocol measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Workflow:

Caspase_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compound (IC50 concentration) B->C D Incubate for 24h C->D E Add Caspase-Glo 3/7 reagent D->E F Incubate for 1h E->F G Read luminescence F->G

Caption: Workflow for the Caspase-Glo 3/7 apoptosis assay.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Treat cells with the compound at its predetermined IC₅₀ concentration.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: Express the results as fold change in caspase activity compared to the vehicle control.

Data Presentation:

TreatmentLuminescence (RLU)Fold Change
Vehicle Control15,0001.0
Compound (IC₅₀)75,0005.0
Staurosporine (Positive Control)90,0006.0
NF-κB Reporter Assay

This assay utilizes a cell line stably expressing a luciferase reporter gene under the control of an NF-κB response element to measure the activity of the NF-κB pathway.

Workflow:

Reporter_Workflow A Seed reporter cells in 96-well plate B Incubate for 24h A->B C Pre-treat with compound B->C D Stimulate with TNF-α C->D E Incubate for 6-8h D->E F Lyse cells and add luciferase substrate E->F G Read luminescence F->G

Caption: Workflow for the NF-κB luciferase reporter assay.

Protocol:

  • Cell Seeding: Seed NF-κB reporter cells (e.g., HEK293-NF-κB-luc) in a 96-well plate.

  • Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTT assay) and express the results as a percentage of the TNF-α-stimulated control.

Data Presentation:

Compound Conc. (µM)TNF-α (10 ng/mL)Luminescence (RLU)% Inhibition
0-5,000N/A
0+100,0000
1+80,00020
10+40,00060
50+15,00085
Western Blot Analysis of PI3K/Akt and NF-κB Pathway Proteins

This protocol is for detecting changes in the phosphorylation status of key proteins in the PI3K/Akt and NF-κB signaling pathways.

Workflow:

WB_Workflow A Cell treatment and lysis B Protein quantification (BCA assay) A->B C SDS-PAGE B->C D Protein transfer to PVDF membrane C->D E Blocking D->E F Primary antibody incubation (e.g., p-Akt, IκBα) E->F G Secondary antibody incubation F->G H Chemiluminescent detection G->H

Caption: General workflow for Western blot analysis.

Protocol:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound at the desired concentrations for the appropriate time. For NF-κB analysis, stimulate with TNF-α.

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, IκBα, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control.

Data Presentation:

Treatmentp-Akt / Total Akt RatioIκBα / β-actin Ratio
Control1.01.0
Compound (10 µM)0.40.9 (without TNF-α)
TNF-α1.10.2
Compound + TNF-α0.50.8

Conclusion

The provided protocols offer a comprehensive framework for the initial cell-based screening of this compound. These assays will help to elucidate its potential cytotoxic, apoptotic, and signaling modulatory activities. The results from these experiments will provide a solid foundation for further preclinical development and mechanistic studies. It is recommended to perform these assays in multiple cell lines to assess the compound's spectrum of activity.

References

"handling and storage guidelines for Methyl 3-chloro-4-morpholinobenzoate"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of Methyl 3-chloro-4-morpholinobenzoate. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols and data are based on information available for its parent compounds, morpholine and methyl benzoate, as well as general safety practices for substituted benzoate esters and morpholine-containing compounds. Researchers should always perform a thorough risk assessment before handling any new chemical.

Safety and Handling Precautions

Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted before use. The following PPE is recommended as a minimum:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.

  • Skin and Body Protection: A lab coat is required. For operations with a higher risk of splashing, additional protective clothing may be necessary.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If the generation of aerosols or dust is likely, a respirator may be required.

General Handling Procedures:

  • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.[1]

  • Use non-sparking tools and take precautionary measures against static discharges.[1][2]

  • Ensure eyewash stations and safety showers are readily accessible.[2]

Storage Guidelines

Proper storage is crucial to maintain the integrity of this compound and to ensure laboratory safety.

  • Temperature: Store in a cool, dry place. A recommended storage temperature for morpholine is 15–25 °C.[3]

  • Ventilation: Store in a well-ventilated area.[1][4]

  • Containers: Keep containers tightly closed and properly labeled.[1][2]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[5][6]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[2][4]

Quantitative Data Summary

The following table summarizes key quantitative safety and physical data for the parent compounds, morpholine and methyl benzoate. This information should be used as a guide for risk assessment in the absence of specific data for this compound.

PropertyMorpholineMethyl Benzoate
CAS Number 110-91-893-58-3[6]
Molecular Formula C4H9NOC8H8O2
Molecular Weight 87.12 g/mol 136.15 g/mol
Boiling Point 126 - 130 °C @ 760 mmHg[2]198 - 199 °C
Flash Point 32 °C[2]83 °C
Storage Temperature 15 - 25 °C[3]Store in a cool, dry, well-ventilated area[6][7]
Incompatibilities Strong oxidizing agents, acids, some metals[5]Strong oxidizing agents, strong bases[6]

Experimental Protocols

Protocol for Preparing a Stock Solution

This protocol outlines the steps for safely preparing a stock solution of a solid chemical compound like this compound.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO, ethanol)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask

  • Pipettes

  • Vortex mixer or sonicator

  • Personal Protective Equipment (PPE) as described in Section 1

Procedure:

  • Preparation: Don all required PPE. Ensure the chemical fume hood is operational.

  • Weighing:

    • Tare the analytical balance with a clean weighing boat.

    • Carefully weigh the desired amount of this compound.

    • Record the exact weight.

  • Dissolution:

    • Transfer the weighed compound to the volumetric flask.

    • Add a portion of the solvent to the flask (approximately half of the final volume).

    • Gently swirl the flask to dissolve the compound. A vortex mixer or sonicator may be used to aid dissolution.

  • Final Volume Adjustment:

    • Once the solid is completely dissolved, add the solvent to the flask until the meniscus reaches the calibration mark.

  • Homogenization:

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage:

    • Label the flask clearly with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the solution according to the guidelines in Section 2.

Diagrams

Chemical Handling and Storage Workflow

The following diagram illustrates the logical workflow for the safe handling and storage of a chemical compound in a laboratory setting.

A Receiving and Unpacking - Inspect for damage - Verify label B SDS Review - Identify hazards - Understand handling procedures A->B Initial Check C Don Personal Protective Equipment (PPE) - Gloves, eye protection, lab coat B->C Safety Preparation D Handling in Ventilated Area - Chemical fume hood C->D Proceed to Use E Storage - Cool, dry, ventilated - Away from incompatibles D->E Post-Experiment F Waste Disposal - Follow institutional guidelines - Segregate waste streams D->F Post-Experiment

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-chloro-4-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of Methyl 3-chloro-4-morpholinobenzoate, a key intermediate in pharmaceutical research and drug development.

Troubleshooting Guide

Researchers may encounter several common issues during the synthesis of this compound. The following table summarizes these potential problems, their likely causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive starting material (e.g., aryl halide is not sufficiently activated).2. Reaction temperature is too low.3. Insufficient reaction time.4. Base is not strong enough or used in insufficient quantity.5. Presence of water in the reaction mixture.1. Ensure the starting aryl halide has a good leaving group (e.g., F, NO₂) para to an electron-withdrawing group. The ester and chloro substituents on Methyl 3-chloro-4-fluorobenzoate provide this activation.[1][2][3][4]2. Increase the reaction temperature in increments of 10°C. Typical temperatures for nucleophilic aromatic substitution range from 60°C to 150°C.[5]3. Monitor the reaction progress using TLC or LC-MS. Extend the reaction time until the starting material is consumed.4. Use a stronger base (e.g., K₂CO₃, Cs₂CO₃) or increase the molar excess of the base.5. Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
Incomplete Reaction 1. Insufficient molar excess of morpholine.2. Poor solubility of reagents.3. Catalyst (if used) has been deactivated.1. Increase the molar equivalents of morpholine to 2-3 equivalents relative to the aryl halide.2. Use a polar aprotic solvent such as DMF, DMSO, or NMP to ensure all reagents are fully dissolved.3. While this reaction is typically uncatalyzed, if a phase-transfer catalyst is used, ensure it is fresh and added correctly.
Formation of Side Products 1. Reaction temperature is too high, leading to decomposition or side reactions.2. Presence of impurities in starting materials.3. Reaction with atmospheric moisture or oxygen.1. Lower the reaction temperature. Perform a temperature optimization study to find the optimal balance between reaction rate and purity.2. Use high-purity starting materials and solvents.3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult Purification 1. Product co-elutes with starting material or impurities during column chromatography.2. Product is difficult to crystallize.1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase.2. For recrystallization, screen a variety of solvents and solvent mixtures.[6][7] Seeding with a small crystal of pure product can induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct route is the nucleophilic aromatic substitution (SNAr) of a suitable precursor like Methyl 3-chloro-4-fluorobenzoate with morpholine. The fluorine atom is a good leaving group, and the chloro and methyl ester groups activate the aromatic ring for nucleophilic attack by morpholine.

Q2: What are the critical parameters to control during the reaction?

A2: The critical parameters are temperature, reaction time, and the exclusion of moisture. The reaction typically requires heating to proceed at a reasonable rate. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and prevent the formation of degradation products. Using anhydrous solvents and performing the reaction under an inert atmosphere will minimize side reactions.

Q3: How can I confirm the identity and purity of my final product?

A3: The identity and purity of this compound should be confirmed using a combination of analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[5]

Q4: What safety precautions should I take during this synthesis?

A4: Morpholine is a corrosive and flammable liquid. The reaction should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound via a nucleophilic aromatic substitution reaction.

Materials:

  • Methyl 3-chloro-4-fluorobenzoate

  • Morpholine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 3-chloro-4-fluorobenzoate (1.0 eq).

  • Add anhydrous potassium carbonate (2.0 eq).

  • Under an inert atmosphere (e.g., nitrogen), add anhydrous DMF to dissolve the solids.

  • Add morpholine (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100°C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Visualizations

Experimental Workflow

experimental_workflow reagents Reagents: - Methyl 3-chloro-4-fluorobenzoate - Morpholine - K₂CO₃ - DMF reaction Reaction (80-100°C, 4-8h) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Methyl 3-chloro-4- morpholinobenzoate purification->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low/No Product check_temp Is Temperature > 80°C? start->check_temp check_time Is Reaction Time > 4h? check_temp->check_time Yes increase_temp Increase Temperature check_temp->increase_temp No check_base Is Base Anhydrous K₂CO₃? check_time->check_base Yes increase_time Increase Reaction Time check_time->increase_time No check_solvent Is Solvent Anhydrous? check_base->check_solvent Yes use_stronger_base Use Stronger/Dry Base check_base->use_stronger_base No use_dry_solvent Use Anhydrous Solvent check_solvent->use_dry_solvent No

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Optimization of Reaction Conditions for Methyl 3-chloro-4-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of Methyl 3-chloro-4-morpholinobenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and direct method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a suitable precursor, such as Methyl 3,4-dichlorobenzoate, with morpholine. In this reaction, the morpholine acts as a nucleophile, displacing the chlorine atom at the C4 position of the benzene ring. The electron-withdrawing ester group at the C1 position activates the C4 position for nucleophilic attack.

Q2: What are the key reaction parameters to consider for optimizing the synthesis of this compound?

A2: The key parameters for optimizing this reaction include:

  • Temperature: Higher temperatures generally increase the reaction rate.

  • Solvent: The choice of solvent can significantly impact the solubility of reactants and the reaction rate. Aprotic polar solvents are often preferred.

  • Base: An excess of morpholine can act as the base, or a non-nucleophilic base can be added to neutralize the HCl generated during the reaction.

  • Reaction Time: Sufficient time is required for the reaction to proceed to completion.

  • Concentration of Reactants: The concentration of both the benzoate precursor and morpholine will influence the reaction kinetics.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). By taking small aliquots from the reaction mixture at different time intervals, you can observe the disappearance of the starting material and the appearance of the product.

Troubleshooting Guide

Problem 1: Low or no product yield.

Possible Cause Suggested Solution
Reaction temperature is too low. Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress. Be cautious of potential side reactions at excessively high temperatures.
Inefficient solvent. Switch to a higher-boiling point aprotic polar solvent such as DMSO, DMF, or NMP to facilitate the reaction at higher temperatures and improve solubility.
Decomposition of starting material or product. If the reaction is run at a very high temperature for an extended period, decomposition may occur. Try running the reaction at a lower temperature for a longer duration.
Poor quality of reagents. Ensure that the starting materials and morpholine are of high purity and are not degraded. Use freshly distilled or purchased reagents.

Problem 2: Incomplete reaction with starting material remaining.

Possible Cause Suggested Solution
Insufficient reaction time. Extend the reaction time and continue to monitor by TLC or HPLC until the starting material is consumed.
Inadequate amount of morpholine. Increase the molar excess of morpholine. A larger excess can help drive the reaction to completion.
Presence of moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can interfere with the reaction.

Problem 3: Formation of significant side products.

Possible Cause Suggested Solution
Reaction temperature is too high. High temperatures can lead to the formation of undesired byproducts. Reduce the reaction temperature and increase the reaction time.
Reaction with the ester group. In the presence of a strong base or high temperatures, morpholine could potentially react with the methyl ester (aminolysis). Use a non-nucleophilic base if this is suspected, and maintain a moderate reaction temperature.
Di-substitution. While less likely for this specific substrate, if a di-substituted product is observed, reducing the stoichiometry of morpholine and carefully controlling the reaction time may be necessary.

Experimental Protocols & Data

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 3,4-dichlorobenzoate (1.0 eq).

  • Reagent Addition: Add an appropriate solvent (e.g., DMSO, DMF) and then add morpholine (2.0-4.0 eq). If a separate base is used, it can be added at this stage.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and stir for the required time (e.g., 4-24 hours).

  • Work-up: After cooling to room temperature, pour the reaction mixture into water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Impact of Reaction Conditions on Yield (Illustrative Data from a Related Reaction)

The following table summarizes the effect of different solvents and temperatures on the yield of a similar nucleophilic aromatic substitution reaction. While not specific to this compound, it provides a useful reference for optimization.

Entry Solvent Temperature (°C) Time (h) Yield (%)
1Acetonitrile801245
2Dioxane1001265
3DMF100885
4DMSO120692

Visualized Workflows and Relationships

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reactants: - Methyl 3,4-dichlorobenzoate - Morpholine - Anhydrous Solvent reaction_setup Reaction Setup: Combine reactants in flask prep_reagents->reaction_setup prep_glass Dry Glassware prep_glass->reaction_setup heating Heat to Target Temperature reaction_setup->heating monitoring Monitor Progress (TLC/HPLC) heating->monitoring workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Purification: Recrystallization or Column Chromatography workup->purification analysis Characterization: NMR, MS, etc. purification->analysis

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic node_rect node_rect start Low Yield? check_temp Temperature Too Low? start->check_temp Yes side_products Side Products Observed? start->side_products No, but... check_time Insufficient Time? check_temp->check_time No increase_temp Increase Temperature check_temp->increase_temp Yes check_reagents Reagent Quality Poor? check_time->check_reagents No increase_time Increase Reaction Time check_time->increase_time Yes use_pure_reagents Use High Purity Reagents check_reagents->use_pure_reagents Yes lower_temp Lower Temperature side_products->lower_temp Yes

Technical Support Center: Synthesis of Methyl 3-chloro-4-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Methyl 3-chloro-4-morpholinobenzoate. The information addresses common issues, particularly the formation of side products, and offers guidance on prevention and purification.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of an activated aryl halide, such as Methyl 3,4-dichlorobenzoate or a similar substrate with a good leaving group at the 4-position, with morpholine in the presence of a base. The electron-withdrawing nature of the chloro and carboxylate groups on the aromatic ring facilitates the attack by the nucleophilic morpholine.[1][2][3]

Q2: What are the most common side products observed during the synthesis of this compound?

While a definitive list of side products is highly dependent on the specific reaction conditions, several common impurities can be anticipated based on the SNAr mechanism and the reactivity of the reagents. These include:

  • Unreacted Starting Materials: Incomplete conversion will result in the presence of the starting aryl halide (e.g., Methyl 3,4-dichlorobenzoate) and morpholine in the final product mixture.

  • Hydroxylated Byproduct (Methyl 3-chloro-4-hydroxybenzoate): If water is present in the reaction mixture, it can act as a competing nucleophile, leading to the formation of the corresponding hydroxy compound.[1] This is more prevalent if a strong aqueous base is used.

  • Hydrolyzed Product (3-chloro-4-morpholinobenzoic acid): The methyl ester group is susceptible to hydrolysis under either acidic or basic conditions. If the reaction is run for an extended period in the presence of a strong base, or if the workup involves harsh acidic or basic conditions, a significant amount of the corresponding carboxylic acid may be formed.

  • Positional Isomers: Depending on the starting material, there is a possibility of forming isomeric products. For instance, if the starting material is Methyl 2,5-dichlorobenzoate, the reaction with morpholine could potentially yield both this compound and Methyl 5-chloro-2-morpholinobenzoate. However, the electronic effects of the substituents generally favor the formation of the desired product.

  • Disubstituted Product: In cases where the starting material has multiple leaving groups, there is a possibility of a second substitution reaction occurring, leading to a disubstituted product. For example, if starting with a dichlorinated benzene derivative, a dimorpholinobenzoate species could be formed.

Q3: How can I minimize the formation of the hydroxylated byproduct?

To minimize the formation of Methyl 3-chloro-4-hydroxybenzoate, it is crucial to work under anhydrous (dry) conditions.

  • Use dry solvents.

  • Use a non-aqueous base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), instead of aqueous bases like sodium hydroxide or potassium carbonate.

  • Ensure all glassware is thoroughly dried before use.

Q4: What is the best way to remove unreacted starting materials and other impurities?

Purification of the final product can typically be achieved through the following methods:

  • Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and most side products. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is commonly used.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective method for removing impurities.

  • Acid-Base Extraction: To remove the hydrolyzed carboxylic acid byproduct, an acid-base extraction can be performed during the workup. The organic layer containing the desired ester product can be washed with a mild aqueous base (e.g., sodium bicarbonate solution) to extract the acidic impurity.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient reaction time. - Inefficient base.- Monitor the reaction progress using TLC or LC-MS. - Optimize the reaction temperature. SNAr reactions often require elevated temperatures. - Increase the reaction time. - Use a stronger or more suitable base.
Presence of a Significant Amount of Methyl 3-chloro-4-hydroxybenzoate - Presence of water in the reaction mixture. - Use of an aqueous base.- Ensure all reagents and solvents are anhydrous. - Use a non-aqueous base (e.g., TEA, DIPEA).
Formation of 3-chloro-4-morpholinobenzoic acid - Hydrolysis of the methyl ester during the reaction or workup.- Use milder reaction conditions (e.g., lower temperature, shorter reaction time). - Avoid strong acids or bases during the workup. Use a mild base like sodium bicarbonate for washes.
Multiple Spots on TLC Close to the Product Spot - Formation of positional isomers or other closely related byproducts.- Optimize the regioselectivity of the reaction by carefully choosing the starting material and reaction conditions. - Employ high-resolution column chromatography for separation.

Experimental Protocols

Synthetic Protocol for this compound

This protocol is a general guideline and may require optimization based on the specific starting material and available laboratory equipment.

Materials:

  • Methyl 3,4-dichlorobenzoate (1 equivalent)

  • Morpholine (1.2 equivalents)

  • Triethylamine (TEA) (2 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 3,4-dichlorobenzoate and anhydrous DMF.

  • Add triethylamine and morpholine to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Visualizations

Synthesis_Pathway SM Methyl 3,4-dichlorobenzoate Product This compound SM->Product + Morpholine, Base Morpholine Morpholine Morpholine->Product Base Base (e.g., TEA) Base->Product

Caption: Main synthetic pathway for this compound.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions SM Methyl 3,4-dichlorobenzoate Product This compound SM->Product + Morpholine SP1 Methyl 3-chloro-4-hydroxybenzoate SM->SP1 + H2O (competing nucleophile) SP2 3-chloro-4-morpholinobenzoic acid Product->SP2 Hydrolysis (H+ or OH-)

Caption: Common side reactions in the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Analyze Crude Product by TLC/LC-MS Start->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Optimize Optimize Reaction: - Increase Temperature - Increase Time - Change Base Incomplete_Reaction->Optimize Yes Side_Products Major Side Products Present? Incomplete_Reaction->Side_Products No Optimize->Check_Reaction Identify_SP Identify Side Products Side_Products->Identify_SP Yes Purify Purify by Chromatography/Recrystallization Side_Products->Purify No Modify_Conditions Modify Conditions: - Anhydrous Conditions - Milder Workup Identify_SP->Modify_Conditions Modify_Conditions->Start End Pure Product Purify->End

Caption: A troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Synthesis of Methyl 3-chloro-4-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 3-chloro-4-morpholinobenzoate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via nucleophilic aromatic substitution (SNAr). The primary proposed synthetic route involves the reaction of a methyl 3-chloro-4-halobenzoate (preferably fluoro-) with morpholine in the presence of a base.

Diagram of the Proposed Synthetic Pathway:

Synthetic Pathway Proposed Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant_1 Methyl 3-chloro-4-fluorobenzoate Reaction_Step Nucleophilic Aromatic Substitution (SNAr) Reactant_1->Reaction_Step + Reactant_2 Morpholine Reactant_2->Reaction_Step + Base Base (e.g., K2CO3, Et3N) Base->Reaction_Step Solvent Solvent (e.g., DMSO, DMF, ACN) Solvent->Reaction_Step Temperature Heat (e.g., 80-120 °C) Temperature->Reaction_Step Product This compound Reaction_Step->Product

Caption: Proposed synthetic pathway for this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation 1. Insufficient reaction temperature: The aromatic ring may not be sufficiently activated for nucleophilic attack at lower temperatures.- Gradually increase the reaction temperature in increments of 10-20 °C, monitoring for product formation by TLC or LC-MS. Typical temperatures for SNAr reactions range from 80-120 °C.[1]
2. Inactive starting material: The halide at the 4-position may not be a good leaving group. Fluoro-substituted reactants are generally more reactive in SNAr than chloro-substituted ones.[2]- If using methyl 3,4-dichlorobenzoate, consider switching to methyl 3-chloro-4-fluorobenzoate for a better leaving group.
3. Inappropriate solvent: The choice of solvent can significantly impact reaction rate and yield. Polar aprotic solvents are generally preferred.[1]- Screen polar aprotic solvents such as DMSO, DMF, or acetonitrile (ACN). Water can also be an effective solvent in some SNAr reactions.[3]
4. Weak or insufficient base: A base is often required to neutralize the hydrogen halide formed during the reaction and can catalyze the reaction.[1][4]- Use at least one equivalent of a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N). For difficult reactions, a stronger base like sodium hydride (NaH) might be necessary, though with caution.[1]
Formation of Multiple Byproducts 1. Side reactions of the ester group: The methyl ester is susceptible to hydrolysis or amidation under certain conditions.- If using a strong base like NaOH or excess morpholine at high temperatures, consider milder bases like K₂CO₃. - Use a minimal excess of morpholine (e.g., 1.1-1.5 equivalents).
2. Decomposition of starting material or product: High temperatures over prolonged periods can lead to degradation.- Monitor the reaction progress closely and stop the reaction once the starting material is consumed. - Consider lowering the reaction temperature and extending the reaction time.
3. Reaction with solvent: Some solvents like DMF can decompose at high temperatures to generate dimethylamine, which can act as a competing nucleophile.[5]- If unexpected amine byproducts are observed, switch to a more stable solvent like DMSO or sulfolane.
Difficult Product Purification 1. Residual morpholine: Morpholine has a relatively high boiling point and can be difficult to remove completely.- After the reaction, perform an acidic wash (e.g., with 1M HCl) to protonate the excess morpholine and extract it into the aqueous layer.
2. Product co-eluting with starting material: The product and starting material may have similar polarities.- Optimize the mobile phase for column chromatography. A gradient elution might be necessary to achieve good separation. - Recrystallization can be an effective purification method if a suitable solvent system is found.[6]
Poor Reproducibility 1. Water content: The presence of water can affect the solubility of reagents and the reaction rate.- Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
2. Quality of reagents: Impurities in the starting materials or reagents can inhibit the reaction or lead to side products.- Ensure the purity of the methyl 3-chloro-4-halobenzoate and morpholine using techniques like NMR or GC-MS before starting the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most likely reaction mechanism for the synthesis of this compound?

A1: The synthesis most likely proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism . In this reaction, the lone pair of electrons on the nitrogen atom of morpholine attacks the carbon atom bearing the halogen at the 4-position of the benzene ring. The presence of the electron-withdrawing ester group facilitates this attack by stabilizing the negatively charged intermediate (Meisenheimer complex). The halide is then eliminated to yield the final product.[2][7][8]

Diagram of the SNAr Mechanism:

SNAr Mechanism General SNAr Mechanism for this compound Synthesis cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group Start Methyl 3-chloro-4-fluorobenzoate + Morpholine Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Addition Product This compound Intermediate->Product Elimination Leaving_Group Fluoride Ion Intermediate->Leaving_Group

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Q2: Which starting material is better: Methyl 3-chloro-4-fluorobenzoate or Methyl 3,4-dichlorobenzoate?

A2: For SNAr reactions, the reactivity of the leaving group generally follows the order F > Cl > Br > I. This is because the rate-determining step is typically the nucleophilic attack, which is facilitated by the more electronegative fluorine atom polarizing the C-F bond.[2] Therefore, Methyl 3-chloro-4-fluorobenzoate is the preferred starting material for achieving a higher reaction rate and potentially a better yield.

Q3: How can I optimize the reaction conditions to maximize the yield?

A3: Optimization should be approached systematically. Below is a table outlining key parameters and their suggested ranges for optimization.

Parameter Condition A (Initial) Condition B (Optimized) Condition C (Aggressive) Rationale for Optimization
Solvent TolueneAcetonitrile (ACN)DMSO or DMFPolar aprotic solvents are generally better for SNAr reactions.[1]
Base Triethylamine (Et₃N)Potassium Carbonate (K₂CO₃)Sodium Hydride (NaH)A solid base like K₂CO₃ can simplify workup. Stronger bases may be needed for less reactive substrates.
Temperature 80 °C100 °C120 °CHigher temperatures generally increase the reaction rate, but can also lead to byproduct formation.
Morpholine (Equivalents) 2.01.51.2Using a large excess of morpholine can lead to purification challenges. A slight excess is usually sufficient.
Reaction Time 24 hours12 hours6 hoursMonitor by TLC/LC-MS to determine the optimal reaction time and avoid product degradation.

Q4: What is a standard experimental protocol I can start with?

A4: The following is a general procedure that can be used as a starting point for your experiments.

Experimental Protocol: Synthesis of this compound

Materials:

  • Methyl 3-chloro-4-fluorobenzoate

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine solution

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-chloro-4-fluorobenzoate (1.0 eq).

  • Add anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMSO to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Add morpholine (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMSO).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to obtain the pure this compound.

Workflow Diagram:

Experimental Workflow Experimental Workflow for Synthesis and Purification Start Combine Reactants, Base, and Solvent Heat Heat Reaction Mixture (e.g., 100 °C) Start->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Drying Dry Organic Layer Workup->Drying Concentrate Concentrate Under Reduced Pressure Drying->Concentrate Purify Purify (Column Chromatography/Recrystallization) Concentrate->Purify Product Pure Product Purify->Product

Caption: A typical workflow for the synthesis and purification of the target compound.

References

"resolving impurities in Methyl 3-chloro-4-morpholinobenzoate samples"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving impurities in Methyl 3-chloro-4-morpholinobenzoate samples.

Troubleshooting Guide

Unexpected results and impurities can arise during synthesis and purification. This guide addresses common problems in a structured format.

Table 1: Troubleshooting Common Purification Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Purity After Initial Synthesis - Incomplete reaction- Presence of unreacted starting materials- Formation of significant side products- Optimize reaction conditions (temperature, time, stoichiometry).- Monitor reaction progress using Thin Layer Chromatography (TLC) or HPLC.- Perform a primary purification step such as recrystallization or flash column chromatography.[1]
Oily Product Instead of Solid - Presence of residual solvent- Impurities depressing the melting point- Ensure the product is thoroughly dried under vacuum.- Attempt to triturate the oil with a non-polar solvent (e.g., hexane) to induce crystallization.- Purify via column chromatography.
Recrystallization Fails to Improve Purity - Impurity and product have similar solubility profiles.- Incorrect solvent system was chosen.- Screen a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexane).- If co-crystallization is suspected, column chromatography is the recommended alternative.[2]
Multiple Impurity Peaks on HPLC - Sample degradation- Complex reaction mixture- Verify the stability of the compound under the analytical conditions.- Check storage conditions (temperature, light exposure) to prevent degradation.[1]- Employ preparative HPLC or a high-resolution column chromatography for separation.
Insoluble Particulates in Sample - Inorganic salts from reagents or workup- Insoluble by-products- For subsequent purification steps, perform a hot filtration of the dissolved crude product before allowing it to crystallize.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a this compound sample?

A1: Impurities typically originate from the manufacturing process, degradation, or storage.[1] They can be categorized as:

  • Organic Impurities: Unreacted starting materials (e.g., 3-chloro-4-fluorobenzoic acid, morpholine), intermediates, or by-products from side reactions.

  • Inorganic Impurities: Reagents, catalysts, and inorganic salts that are not adequately removed during workup.[1]

  • Residual Solvents: Traces of solvents used during the synthesis or purification that are not completely removed.[1]

Table 2: Potential Impurities and Their Sources

Impurity TypePotential SourceAnalytical Detection Method
Starting Materials Incomplete chemical reactionHPLC, GC-MS, NMR
By-products Side reactions during synthesisHPLC, LC-MS, NMR
Degradation Products Improper storage conditions (e.g., heat, light, moisture)HPLC, LC-MS
Residual Solvents Incomplete drying or evaporation post-purificationGC-MS (Headspace), NMR
Inorganic Salts Reagents used in synthesis or workupIon Chromatography, ICP-MS

Q2: I see an unexpected peak in my HPLC chromatogram. How do I identify it?

A2: Identifying an unknown peak requires systematic analysis. The first step is to ensure it's not an artifact of the system. If the peak is reproducible, hyphenated techniques are the most effective approach. Liquid Chromatography-Mass Spectrometry (LC-MS) will provide the molecular weight of the impurity, which is a critical piece of information for proposing a potential structure. For definitive structural elucidation, the impurity may need to be isolated using preparative HPLC or column chromatography, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.

Q3: What is the best general-purpose method for purifying a crude sample of this compound?

A3: For solid compounds, recrystallization is often the most effective and scalable initial purification technique.[2] The key is to select a solvent or solvent system in which the compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.[2] If recrystallization is unsuccessful or does not yield the desired purity, flash column chromatography over silica gel is the next logical step.

Q4: My sample's purity is not improving with repeated recrystallizations. What should I do?

A4: If purity does not improve, it is likely that an impurity has a solubility profile very similar to your target compound, causing it to co-crystallize. In this scenario, you should switch to an orthogonal purification technique. Flash column chromatography is recommended as it separates compounds based on a different principle (polarity and interaction with the stationary phase) rather than solubility alone.[5]

Experimental Protocols

Protocol 1: Analytical HPLC Method for Purity Assessment

This protocol outlines a general method for assessing the purity of benzoate derivatives, which can be adapted for this compound.

Table 3: Recommended HPLC Parameters

ParameterSpecification
Column Reversed-phase C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Acetic Acid in WaterB: Acetonitrile
Gradient Start at 70:30 (A:B), ramp to 20:80 (A:B) over 15 minutes, hold for 5 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm[6][7]
Injection Volume 10 µL
Sample Prep Dissolve sample in Acetonitrile or mobile phase to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.[8]

Protocol 2: Standard Recrystallization Procedure

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but very soluble when heated.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask.[4]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 3: Flash Column Chromatography

  • Adsorbent & Eluent Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system (eluent) that provides good separation between the product and impurities on a silica gel plate. The target product should have an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent. Carefully pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude sample in a minimal amount of the eluent or a stronger solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect the eluate in a series of tubes (fractions).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

G cluster_start cluster_end start Crude Sample Received analysis analysis start->analysis end_node Pure Product archive Archive for Further Analysis check check analysis->check check->end_node Yes identify identify check->identify No identify->archive select_method select_method identify->select_method recrystallize recrystallize select_method->recrystallize Solid / Crystalline column column select_method->column Oily / Complex Mixture recrystallize->analysis column->analysis

G start Crude Solid dissolve Dissolve in Minimum Volume of Hot Solvent start->dissolve hot_filt_check Insolubles Present? dissolve->hot_filt_check hot_filt Hot Filtration hot_filt_check->hot_filt Yes cool Cool Slowly to Induce Crystallization hot_filt_check->cool No hot_filt->cool isolate Isolate Crystals via Vacuum Filtration cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry end_node Pure Crystalline Product dry->end_node

G start Crude Sample tlc Develop Separation Method (TLC Analysis) start->tlc pack Pack Column with Stationary Phase (e.g., Silica) tlc->pack load Load Sample onto Column pack->load elute Elute with Mobile Phase (Solvent Gradient) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC / HPLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end_node Purified Product evaporate->end_node

References

"stability issues with Methyl 3-chloro-4-morpholinobenzoate in solution"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methyl 3-chloro-4-morpholinobenzoate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues that may be encountered when working with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the concentration of this compound in my aqueous solution over time. What could be the cause?

A1: The most probable cause for the decrease in concentration is hydrolysis of the methyl ester bond. Like other benzoate esters, this compound is susceptible to hydrolysis, which breaks down the compound into 3-chloro-4-morpholinobenzoic acid and methanol. The rate of this degradation is influenced by factors such as pH, temperature, and the presence of enzymes.

Q2: What are the expected degradation products of this compound in solution?

A2: The primary degradation product from hydrolysis is 3-chloro-4-morpholinobenzoic acid. Depending on the specific conditions (e.g., presence of oxidizing agents, exposure to light), other minor degradation products might be formed. Forced degradation studies under various stress conditions can help identify these additional products.

Q3: How does pH affect the stability of this compound?

A3: Ester hydrolysis is catalyzed by both acidic and alkaline conditions. Therefore, the stability of this compound in solution is expected to be pH-dependent. Generally, benzoate esters are most stable at a slightly acidic pH (around pH 4-5) and are more rapidly hydrolyzed at pH values below 1 and above 9.[1] It is crucial to control the pH of your solution to minimize degradation.

Q4: Can I do anything to prevent the degradation of my compound in solution?

A4: Yes, several measures can be taken to enhance the stability of this compound in solution:

  • pH Control: Maintain the pH of the solution in the optimal stability range (typically slightly acidic for esters).[2]

  • Low Temperature Storage: Store solutions at low temperatures (e.g., 2-8 °C or frozen) to slow down the rate of hydrolysis.

  • Aprotic Solvents: If your experimental design allows, using aprotic solvents (e.g., DMSO, DMF) instead of aqueous solutions can prevent hydrolysis.

  • Moisture Control: Minimize the exposure of the compound and its solutions to moisture and humidity.[2]

  • Fresh Preparation: Prepare solutions fresh before use whenever possible.

Q5: Are there any specific analytical methods recommended for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique. This method should be able to separate the parent compound from its degradation products, allowing for accurate quantification of the remaining active molecule over time.

Troubleshooting Guides

This section provides a step-by-step approach to identifying and resolving common stability issues.

Issue 1: Unexpected Peaks in Chromatogram
  • Symptom: Appearance of one or more new peaks in your HPLC or LC-MS analysis of a this compound solution.

  • Troubleshooting Workflow:

G start Unexpected peak observed check_blank Analyze a blank (solvent) sample start->check_blank is_impurity Is the peak present in the blank? check_blank->is_impurity impurity Peak is a solvent impurity or system contaminant. is_impurity->impurity Yes not_impurity Peak is related to the compound. is_impurity->not_impurity No check_hydrolysis Hypothesize hydrolysis. Does the peak's retention time match 3-chloro-4-morpholinobenzoic acid standard? not_impurity->check_hydrolysis is_hydrolysis Does it match? check_hydrolysis->is_hydrolysis hydrolysis_product Peak is the hydrolysis product. Review solution pH, age, and storage. is_hydrolysis->hydrolysis_product Yes not_hydrolysis Peak is another degradation product. is_hydrolysis->not_hydrolysis No forced_degradation Perform forced degradation studies (acid, base, peroxide, heat, light) to identify the unknown peak. not_hydrolysis->forced_degradation

Caption: Troubleshooting workflow for unexpected peaks.
Issue 2: Inconsistent Results Between Experiments

  • Symptom: High variability in experimental outcomes when using solutions of this compound prepared at different times.

  • Potential Causes and Solutions:

Potential CauseRecommended Solution
Solution Age and Storage Prepare fresh solutions for each experiment. If solutions must be stored, validate the storage conditions (temperature, duration) to ensure minimal degradation.
pH Variation Ensure the pH of the buffer or solvent system is consistent across all experiments. Measure and adjust the pH of each new batch of solution.
Solvent Purity Use high-purity solvents from a reliable source. Impurities in solvents can sometimes catalyze degradation.
Light Exposure Protect solutions from light, especially if photostability has not been established. Use amber vials or cover containers with foil.

Quantitative Data Summary

ParameterConditionExpected Impact on Stability
pH < 1 or > 9Significant increase in hydrolysis rate.[1]
4 - 5Generally the most stable range for benzoate esters.
Temperature Increase in 10°C incrementsCan significantly accelerate degradation (as per Arrhenius equation).
Solvent Aqueous buffersSusceptible to hydrolysis.
Aprotic solvents (DMSO, DMF)Hydrolysis is minimized.
Enzymes Presence of esterases (e.g., in plasma)Rapid hydrolysis is expected.[3]

Experimental Protocols

Protocol 1: Preliminary Stability Assessment in Aqueous Solution
  • Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a high concentration.

  • Working Solution: Dilute the stock solution to the final desired concentration in the aqueous buffer of interest (e.g., phosphate-buffered saline at pH 7.4).

  • Time Points: Aliquot the working solution into several vials for analysis at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Storage: Store the vials under controlled temperature conditions (e.g., room temperature, 37°C).

  • Analysis: At each time point, analyze a vial using a validated stability-indicating HPLC method.

  • Data Evaluation: Plot the percentage of the remaining this compound against time to determine the degradation rate.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding potential degradation pathways.[4]

  • Acid Hydrolysis: Incubate the drug solution in 0.1 N HCl at a specified temperature (e.g., 60°C) for a set duration.

  • Base Hydrolysis: Incubate the drug solution in 0.1 N NaOH at room temperature. This reaction is often rapid.

  • Oxidative Degradation: Treat the drug solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 70°C).

  • Photodegradation: Expose the drug solution to UV and fluorescent light according to ICH guidelines.

  • Analysis: Analyze the stressed samples by HPLC, comparing them to an unstressed control to identify and quantify degradation products.

Visualizations

Hydrolysis of this compound

The primary degradation pathway in aqueous solution is the hydrolysis of the ester linkage.

G cluster_0 This compound cluster_1 3-chloro-4-morpholinobenzoic acid cluster_2 Methanol struct1 [Image of this compound structure] plus + struct1->plus water H₂O struct1->water Hydrolysis (H⁺ or OH⁻ catalyst) struct2 [Image of 3-chloro-4-morpholinobenzoic acid structure] plus2 + struct2->plus2 struct3 [Image of Methanol structure] plus->struct2 plus2->struct3 water->plus Hydrolysis (H⁺ or OH⁻ catalyst)

Caption: Proposed hydrolysis degradation pathway.

References

Technical Support Center: Synthesis of Methyl 3-chloro-4-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the synthesis of Methyl 3-chloro-4-morpholinobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two main synthetic strategies for forming the key C-N bond in this compound are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig Amination. The SNAr route is a more traditional method, while the Buchwald-Hartwig amination is a more modern, versatile palladium-catalyzed cross-coupling reaction.[1][2]

Q2: What are the starting materials for these synthetic routes?

A2: For a Nucleophilic Aromatic Substitution (SNAr) reaction, the typical starting materials are a di-halogenated benzene derivative, such as Methyl 3-chloro-4-fluorobenzoate, and morpholine. The fluorine atom at the 4-position acts as a good leaving group, activated by the electron-withdrawing ester and chloro substituents. For the Buchwald-Hartwig amination, the starting materials would be Methyl 3-chloro-4-bromobenzoate or Methyl 3-chloro-4-iodobenzoate, morpholine, a palladium catalyst, a suitable phosphine ligand, and a base.[2][3]

Q3: Which synthetic route is generally preferred?

A3: The choice of route depends on the available starting materials, cost, and desired scale. The SNAr reaction is often simpler and avoids the use of expensive palladium catalysts and ligands. However, the Buchwald-Hartwig amination is generally more versatile and can be effective when the SNAr reaction fails or gives low yields, especially with less reactive aryl chlorides.[1][2]

Q4: What are some common side reactions or impurities to be aware of?

A4: In SNAr reactions, incomplete reaction can leave unreacted starting material, which can be difficult to separate. In the Buchwald-Hartwig amination, potential side reactions include hydrodehalogenation of the starting material (replacement of the halogen with hydrogen) and the formation of undesired phosphine oxides. Catalyst residues can also be a source of impurities in the final product.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Nucleophilic Aromatic Substitution (SNAr)

Possible Cause Troubleshooting Step
Insufficient activation of the aromatic ring Ensure that the starting material has a good leaving group (preferably F) at the 4-position and that the reaction is run at a sufficiently high temperature to overcome the activation energy.
Low reaction temperature Increase the reaction temperature. SNAr reactions often require elevated temperatures to proceed at a reasonable rate.
Inappropriate solvent Use a polar aprotic solvent such as DMF, DMSO, or NMP to facilitate the reaction.
Base is not strong enough or is sterically hindered Use a non-nucleophilic base like potassium carbonate or a hindered amine base like triethylamine to scavenge the acid produced during the reaction without competing with the morpholine nucleophile.

Issue 2: Low or No Product Yield in Buchwald-Hartwig Amination

Possible Cause Troubleshooting Step
Inactive catalyst Ensure the palladium catalyst is not oxidized or poisoned. Using a pre-catalyst can sometimes improve results. The reaction should be run under an inert atmosphere (e.g., argon or nitrogen).[3]
Unsuitable ligand The choice of phosphine ligand is critical. For aryl chlorides, sterically hindered, electron-rich ligands are often required. Experiment with different ligands to find the optimal one for this specific transformation.[1]
Incorrect base A strong, non-nucleophilic base like sodium tert-butoxide or potassium phosphate is typically used. The choice of base can significantly impact the reaction outcome.
Impurities in starting materials Ensure that the starting materials and solvent are free of water and other impurities that can deactivate the catalyst.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Parameter Nucleophilic Aromatic Substitution (SNAr) Buchwald-Hartwig Amination
Starting Material Methyl 3-chloro-4-fluorobenzoateMethyl 3-chloro-4-bromobenzoate
Key Reagents Morpholine, K2CO3Morpholine, Pd catalyst, phosphine ligand, NaOt-Bu
Typical Solvent DMF or DMSOToluene or Dioxane
Reaction Temperature 100-150 °C80-110 °C
Typical Yield 60-80%70-95%
Advantages Simpler, no expensive metal catalystHigher yields, milder conditions, broader substrate scope
Disadvantages Requires activated substrate, higher temperaturesCost of catalyst and ligand, requires inert atmosphere

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

  • To a solution of Methyl 3-chloro-4-fluorobenzoate (1.0 eq) in dimethylformamide (DMF), add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add Methyl 3-chloro-4-bromobenzoate (1.0 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 eq) to a dry reaction flask.

  • Add anhydrous toluene and morpholine (1.2 eq).

  • Seal the flask and heat the reaction mixture to 100 °C for 8-16 hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Visualizations

SNAr_Mechanism cluster_0 Nucleophilic Aromatic Substitution (SNAr) Pathway Start Methyl 3-chloro-4-fluorobenzoate + Morpholine Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Nucleophilic Attack Product This compound + F⁻ Intermediate->Product Elimination of Fluoride Buchwald_Hartwig_Cycle cluster_1 Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord + Morpholine - Base-HX ProductComplex Product Complex AmineCoord->ProductComplex Reductive Elimination ProductComplex->Pd0 - Product center Experimental_Workflow cluster_2 General Experimental Workflow Setup Reaction Setup (Reagents, Solvent, Inert Atmosphere) Reaction Heating and Stirring (Monitor Progress) Setup->Reaction Workup Quenching and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

References

"troubleshooting guide for Buchwald-Hartwig amination of aryl halides"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Buchwald-Hartwig amination of aryl halides. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My Buchwald-Hartwig amination reaction is not working or giving a very low yield. What are the common causes and how can I troubleshoot it?

Low or no yield in a Buchwald-Hartwig amination can stem from several factors, ranging from the quality of reagents to the choice of reaction parameters. A systematic approach to troubleshooting is crucial for identifying the root cause.

A primary reason for reaction failure is the insolubility of reactants or reagents.[1] Ensure that your aryl halide, amine, and base have adequate solubility in the chosen solvent at the reaction temperature. If insolubility is suspected, consider screening alternative solvents.

Catalyst deactivation is another common issue. This can be caused by impurities in the starting materials or the presence of functional groups that can poison the palladium catalyst, such as azo groups.[2] Additionally, using Pd(II) sources without proper in-situ reduction to the active Pd(0) species can lead to lower catalyst activity and require higher catalyst loadings.[1] The use of pre-catalysts is often a more reliable way to ensure the formation of the active catalytic species.[1][3]

The choice of ligand, base, and solvent are all critical and interdependent. An inappropriate combination of these components for your specific substrates is a frequent cause of poor performance. For instance, strong bases like sodium tert-butoxide (NaOtBu) can be incompatible with base-sensitive functional groups on your substrates.[1] In such cases, screening weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is recommended.[2]

Finally, side reactions such as hydrodehalogenation, where the aryl halide is reduced instead of coupled, can significantly lower the yield of the desired product.[4] This is often competitive with the desired amination, especially with primary amines.[5] Careful optimization of the ligand and reaction conditions can help to minimize this side reaction.

Here is a logical workflow to troubleshoot a failing Buchwald-Hartwig amination reaction:

G start Low or No Yield reagent_quality Check Reagent Quality (Purity, Water/Oxygen Content) start->reagent_quality reaction_setup Verify Reaction Setup (Inert Atmosphere, Temperature) start->reaction_setup parameter_screening Systematic Parameter Screening start->parameter_screening catalyst Catalyst System (Pre-catalyst vs. in-situ, Loading) parameter_screening->catalyst ligand Ligand Choice parameter_screening->ligand base Base Selection parameter_screening->base solvent Solvent Screening parameter_screening->solvent analysis Analyze Crude Reaction Mixture (Identify Side Products) catalyst->analysis ligand->analysis base->analysis solvent->analysis hydrodehalogenation Hydrodehalogenation Observed? analysis->hydrodehalogenation optimize_ligand Optimize Ligand (Bulky, Electron-rich) hydrodehalogenation->optimize_ligand Yes success Improved Yield hydrodehalogenation->success No adjust_conditions Adjust Reaction Conditions (Lower Temperature, Shorter Time) optimize_ligand->adjust_conditions adjust_conditions->success

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.

I am observing significant hydrodehalogenation of my aryl halide. How can I minimize this side reaction?

Hydrodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene.[4] This process competes with the desired C-N bond formation and is particularly prevalent when using primary amines.[5][6] The mechanism often involves a β-hydride elimination from a palladium-amide intermediate.[4]

To suppress hydrodehalogenation, consider the following strategies:

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination over β-hydride elimination.[4] Ligands like Josiphos-type and BippyPhos have been developed to minimize this side reaction.[6]

  • Reaction Conditions: Lowering the reaction temperature and shortening the reaction time can sometimes favor the amination pathway.

  • Catalyst System: The use of a bimetallic palladium-copper (Pd-Cu) nanocatalyst system in aqueous micelles has been shown to suppress hydrodehalogenation by promoting the amination pathway through the in-situ formation of copper-hydride species, which prevents the formation of palladium-hydride species responsible for the side reaction.[7][8]

How do I choose the right ligand for my Buchwald-Hartwig amination?

The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. The optimal ligand is highly dependent on the nature of the aryl halide and the amine.

For primary amines , ligands like BrettPhos are often a good choice as they show selectivity for primary over secondary amines.[2] For secondary amines , RuPhos is a commonly used ligand.[2] For challenging substrates like amides , which are poor nucleophiles, more reactive ligands such as tBuBrettPhos may be necessary.[2] For N-heterocyclic compounds like indoles , DavePhos is a suitable option, while indazoles may couple more efficiently with tBuXPhos.[2]

Bulky trialkyl and dialkyl phosphine ligands are generally very active and allow for the coupling of a wide range of amines with various aryl halides and triflates.[4] Bidentate phosphine ligands like BINAP and DPPF were among the first to reliably couple primary amines and are effective for aryl iodides and triflates.[4]

A screening approach is often the most effective way to identify the optimal ligand for a new transformation.

What is the best base to use for my reaction, especially if my substrates have sensitive functional groups?

The base is required to deprotonate the amine, facilitating its coordination to the palladium center.[9] The choice of base is critical and depends on the pKa of the amine and the functional group tolerance of the substrates.

  • Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilylamide) (LHMDS) are strong bases that often lead to high reaction rates and allow for lower catalyst loadings.[1][2] However, they are incompatible with many electrophilic functional groups like esters and nitro groups.[2] LHMDS is particularly useful for reactions at lower temperatures and for substrates with protic functional groups.[2]

  • Weaker Bases: For substrates with base-sensitive functional groups, weaker inorganic bases are preferred.[10] Cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and potassium carbonate (K₂CO₃) offer excellent functional group tolerance.[2] Cs₂CO₃ often provides the highest reaction rates among the weak bases but can be expensive and difficult to stir on a large scale.[2] K₃PO₄ is often the most efficient for the arylation of amides.[2]

BaseAdvantagesDisadvantages
NaOtBu High reaction rates, low catalyst loadings.[2]Incompatible with many electrophilic functional groups.[2]
LHMDS Tolerates protic functional groups, useful for low-temperature reactions.[2]Air-sensitive solid.[2]
Cs₂CO₃ Excellent functional group tolerance, often the fastest weak base.[2]Expensive, can be difficult to stir on a large scale.[2]
K₃PO₄ / K₂CO₃ Excellent functional group tolerance, economical.[2]May require higher catalyst loadings and longer reaction times.[2]

Which solvent should I use for my Buchwald-Hartwig amination?

The solvent plays a crucial role in solubilizing the reactants and stabilizing the catalytic intermediates.[9] Aprotic, non-polar solvents are commonly used.

  • Toluene and xylene are frequently used and are often good starting points.[11][12]

  • Ethereal solvents such as 1,4-dioxane, tetrahydrofuran (THF), and cyclopentyl methyl ether (CPME) are also widely employed.[1] However, 1,4-dioxane is a high-impact solvent and should be substituted if possible.[13]

  • Polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) can be used, but they may promote side reactions like β-hydride elimination in some cases.[14][15]

It is important to note that chlorinated solvents, acetonitrile, and pyridine can inhibit the reaction by coordinating to the palladium catalyst and should be avoided.[1] A solvent screen is highly recommended, especially for challenging reactions, as the choice of solvent can significantly impact reaction conversion and selectivity.

Experimental Protocols

Protocol for Ligand and Base Screening in a Buchwald-Hartwig Amination

This protocol outlines a general procedure for screening different ligands and bases to optimize a Buchwald-Hartwig amination reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Set of phosphine ligands (0.04 mmol, 4 mol%)

  • Set of bases (2.0 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation of Stock Solutions (optional but recommended for accuracy):

    • Prepare a stock solution of the aryl halide in the chosen solvent.

    • Prepare a stock solution of the amine in the chosen solvent.

    • Prepare a stock solution of the palladium pre-catalyst and ligand in the chosen solvent.

  • Reaction Setup (under inert atmosphere):

    • To a series of reaction vials, add the desired base.

    • Add the palladium pre-catalyst and ligand to each vial. If using stock solutions, add the appropriate volume.

    • Add the aryl halide and amine to each vial. If using stock solutions, add the appropriate volumes.

    • Add the solvent to bring the final reaction volume to the desired concentration (e.g., 0.2 M).

    • Seal the vials tightly.

  • Reaction Execution:

    • Place the vials in a heating block set to the desired temperature (e.g., 100 °C).

    • Stir the reactions for a set period (e.g., 16 hours).

  • Analysis:

    • After the reaction is complete, cool the vials to room temperature.

    • Take an aliquot from each reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate).

    • Analyze the samples by GC-MS or LC-MS to determine the conversion of the starting material and the yield of the desired product.

General Catalytic Cycle of the Buchwald-Hartwig Amination

G pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex L-Pd(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination HNR'R'' pd2_amine_complex [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ amine_coordination->pd2_amine_complex deprotonation Deprotonation pd2_amine_complex->deprotonation Base pd2_amido_complex L-Pd(II)(Ar)(NR'R'') deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination side_reaction β-Hydride Elimination (Side Reaction) pd2_amido_complex->side_reaction reductive_elimination->pd0 Regenerates Catalyst product Ar-NR'R'' reductive_elimination->product side_reaction->pd0 Forms Arene + Imine

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with poor reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Potential Causes and Solutions

Potential CauseRecommended Solution(s)
Insufficiently Activated Aromatic Ring The aromatic ring must be sufficiently electron-deficient to be attacked by a nucleophile. Ensure the presence of at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[1] The more EWGs present, the more readily the reaction occurs, often at lower temperatures.[2] Consider substrates with multiple EWGs for particularly unreactive systems.
Poor Leaving Group While counterintuitive compared to SN2 reactions, the reactivity order for halogens in SNAr is F > Cl ≈ Br > I.[1] Fluorine's high electronegativity makes the ipso-carbon more electrophilic, accelerating the rate-determining nucleophilic addition step. If using other halogens, consider switching to a fluoro-substituted analog if possible. Other potential leaving groups include nitro groups (-NO2) and sulfonates.
Weak Nucleophile The strength of the nucleophile is critical. For weak nucleophiles, consider deprotonation with a strong base (e.g., NaH, KHMDS) prior to the reaction to generate a more potent anionic nucleophile.[3] Common strong nucleophiles include alkoxides, thiolates, and amines.[4]
Inappropriate Solvent The choice of solvent can dramatically impact reaction rates. Polar aprotic solvents like DMSO, DMF, and NMP are generally preferred as they solvate the cation of the nucleophile's salt, leaving the anion more "naked" and reactive.[3][5] However, be aware of the potential for side reactions and the reprotoxic nature of some of these solvents.[3][6]
Side Reactions Undesired side reactions can consume starting materials and reduce the yield of the desired product. See the "Common Side Products and Prevention" FAQ for more details.
Issue 2: Slow Reaction Rate

Potential Causes and Solutions

Potential CauseRecommended Solution(s)
Suboptimal Temperature Many SNAr reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, gradually increase the temperature. Microwave irradiation can significantly accelerate reaction times, often reducing them from hours to minutes.
Poor Solubility of Reactants Ensure that both the substrate and the nucleophile are adequately soluble in the chosen solvent. If solubility is an issue, consider a different solvent system or the use of a phase-transfer catalyst (PTC) to facilitate the reaction between reactants in different phases.
Insufficient Mixing For heterogeneous reactions, vigorous stirring is crucial to ensure efficient contact between the reactants.
Catalyst Inefficiency or Absence For challenging substrates, consider the use of a catalyst. Phase-transfer catalysts can be effective in biphasic systems.[7] For electron-rich or neutral aromatic rings, transition metal catalysis (e.g., Buchwald-Hartwig amination) may be a more suitable approach than a traditional SNAr reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most effective activating groups for an SNAr reaction?

Strong electron-withdrawing groups are essential for activating the aromatic ring towards nucleophilic attack. The most common and effective activating groups include:

  • Nitro (-NO₂)

  • Cyano (-CN)

  • Carbonyl groups (e.g., ketones, esters, aldehydes)

  • Sulfonyl (-SO₂R)

  • Trifluoromethyl (-CF₃)

For maximum effect, these groups must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[2][4]

Q2: How do I choose the right leaving group?

The reactivity of halogen leaving groups in SNAr reactions follows the trend: F > Cl ≈ Br > I.[1] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawing effect of fluorine.

Q3: What is the best solvent for my SNAr reaction?

Polar aprotic solvents are generally the best choice for SNAr reactions as they can accelerate the reaction rate.[3][5] Common choices include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Acetonitrile (MeCN)

  • Tetrahydrofuran (THF)[8]

However, many of these solvents have safety and environmental concerns.[3][6] Greener alternatives like 2-MeTHF or running the reaction in water with a surfactant or phase-transfer catalyst are being explored.[5]

Q4: My reaction is still not working. What are some advanced strategies I can try?

  • Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture.

  • Phase-Transfer Catalysis (PTC): PTCs are useful for reactions where the nucleophile and the substrate are in different phases (e.g., a solid-liquid or liquid-liquid system). The catalyst transports the nucleophile into the organic phase where the reaction occurs.

  • Benzyne Mechanism: For aryl halides lacking electron-withdrawing groups, a reaction may be forced under harsh conditions (e.g., strong base like NaNH₂) via a benzyne intermediate.[2] Note that this can lead to a mixture of products.[2]

Q5: What are common side products in SNAr reactions and how can I prevent them?

Side ProductCausePrevention
Hydrolysis of the leaving group Presence of water in the reaction mixture, leading to the formation of a phenol derivative.Use anhydrous solvents and reagents.
Reaction with the solvent Some solvents, like DMF, can decompose in the presence of strong bases to form dimethylamine, which can act as a nucleophile.[3]Choose a more stable solvent, especially when using strong bases.
Multiple substitutions If the product of the initial SNAr reaction is also activated towards nucleophilic attack, a second substitution can occur.Use a stoichiometric amount of the nucleophile and monitor the reaction closely.
Benzyne formation With very strong bases, elimination of HX can occur to form a highly reactive benzyne intermediate, which can lead to a mixture of regioisomers.[2]Use a less harsh base or a substrate that is sufficiently activated for a standard SNAr mechanism.
Deprotonation of other functional groups Strong bases can deprotonate other acidic protons in the molecule, leading to undesired side reactions.[9]Protect sensitive functional groups or use a milder base.

Data Presentation

Table 1: Relative Reactivity of Leaving Groups in SNAr

Leaving GroupRelative Rate
-F3300
-Cl1.0
-Br0.8
-I0.4
-NO₂High
-SO₃RModerate

Data is generalized and can vary based on substrate, nucleophile, and reaction conditions.

Table 2: Effect of Solvent on SNAr Reaction Rate

SolventDielectric Constant (ε)Relative Rate
Methanol32.71
Ethanol24.64.2
Acetone20.7660
Acetonitrile37.51,600
N,N-Dimethylformamide (DMF)36.710,000
Dimethyl sulfoxide (DMSO)46.728,000

Relative rates are for the reaction of 1-chloro-2,4-dinitrobenzene with aniline and are illustrative.

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile
  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), the amine nucleophile (1.0-1.2 eq), and a suitable base such as potassium carbonate (1.5-2.0 eq).[8]

  • Add a polar aprotic solvent such as DMF or DMSO.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for SNAr with an Alcohol Nucleophile
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the alcohol (1.1 eq) in anhydrous THF.

  • Cool the solution in an ice bath and add a strong base such as sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the alkoxide.

  • Add a solution of the aryl halide (1.0 eq) in anhydrous THF to the alkoxide solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate.

  • Purify the product as needed.

Protocol 3: General Procedure for SNAr with a Thiol Nucleophile
  • In a round-bottom flask, dissolve the aryl halide (1.0 eq) and the thiol (1.0-1.2 eq) in a polar aprotic solvent like DMF.

  • Add a base such as potassium carbonate or cesium carbonate (1.5-2.0 eq).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (as monitored by TLC or LC-MS).

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Wash the organic phase, dry it over a drying agent, and remove the solvent in vacuo.

  • Purify the crude thioether by an appropriate method.

Visualizations

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products ArylHalide Aryl Halide (with EWG) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) ArylHalide->Meisenheimer Nucleophilic Attack (Rate-Determining Step) Nucleophile Nucleophile Product SNAr Product Meisenheimer->Product Elimination of Leaving Group LeavingGroup Leaving Group Anion

Caption: General mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Troubleshooting_Workflow Start Poor SNAr Reactivity CheckActivation Is the aromatic ring sufficiently activated (ortho/para EWG)? Start->CheckActivation CheckLG Is the leaving group optimal (F > Cl > Br > I)? CheckActivation->CheckLG Yes ModifySubstrate Modify Substrate: - Add more EWGs - Change leaving group to -F CheckActivation->ModifySubstrate No CheckNucleophile Is the nucleophile strong enough? CheckLG->CheckNucleophile Yes CheckLG->ModifySubstrate No CheckConditions Are the reaction conditions appropriate (solvent, temperature)? CheckNucleophile->CheckConditions Yes EnhanceNucleophile Enhance Nucleophilicity: - Use a stronger base to deprotonate CheckNucleophile->EnhanceNucleophile No OptimizeConditions Optimize Conditions: - Switch to polar aprotic solvent - Increase temperature CheckConditions->OptimizeConditions No Success Successful Reaction CheckConditions->Success Yes ConsiderAlternatives Consider alternative strategies: - Microwave heating - Phase-Transfer Catalysis - Different synthetic route ModifySubstrate->Start EnhanceNucleophile->Start OptimizeConditions->Start OptimizeConditions->ConsiderAlternatives

Caption: A troubleshooting workflow for overcoming poor SNAr reactivity.

References

Validation & Comparative

Confirming the Structure of Methyl 3-chloro-4-morpholinobenzoate: An NMR-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, unequivocal structure confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for elucidating the structure of Methyl 3-chloro-4-morpholinobenzoate, benchmarked against other common analytical techniques.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of small organic molecules in solution.[1] By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including connectivity and spatial relationships of atoms. For this compound, both ¹H and ¹³C NMR would be employed to confirm the presence and arrangement of all constituent protons and carbons.

Predicted NMR Data

The expected chemical shifts for this compound are summarized in the table below. These predictions are based on established data for substituted methyl benzoates and morpholine-containing compounds.[2][3][4]

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key Correlations (HMBC)
Methyl Ester (-OCH₃) ~3.9~52C=O
Carbonyl (C=O) -~166Aromatic C1, -OCH₃
Aromatic C1 -~128C2, C6, C=O
Aromatic C2-H ~7.9 (d)~129C1, C3, C4, C6
Aromatic C3 -~134C2, C4, C5
Aromatic C4 -~155C3, C5, Morpholine Cα
Aromatic C5-H ~7.0 (d)~115C1, C3, C4
Aromatic C6-H ~7.8 (dd)~127C1, C2, C4
Morpholine Cα (-N-CH₂-) ~3.3 (t)~50Aromatic C4, Morpholine Cβ
Morpholine Cβ (-O-CH₂-) ~3.8 (t)~67Morpholine Cα

Note: Predicted chemical shifts (δ) are relative to tetramethylsilane (TMS). Multiplicities are abbreviated as: s (singlet), d (doublet), t (triplet), dd (doublet of doublets). Coupling constants (J) would provide further confirmation of proton proximities.

Experimental Protocol: NMR Analysis

A detailed protocol for the NMR analysis of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrument Setup: The analysis should be performed on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.[5]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans for good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR Experiments (for confirmation):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, confirming adjacent protons on the aromatic ring and within the morpholine moiety.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the methyl ester group to the aromatic ring and the morpholine group to its substitution position.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to confirm through-space proximity of protons, further validating the proposed structure.[6]

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Assign all peaks in the 1D and 2D spectra to the corresponding atoms in the proposed structure.

Workflow for Structure Confirmation

The logical workflow for confirming the structure of this compound is illustrated below.

structure_confirmation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation synthesis Synthesis of Target Compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr 1D & 2D NMR Spectroscopy purification->nmr ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir interpretation Spectral Interpretation & Peak Assignment nmr->interpretation ms->interpretation ir->interpretation comparison Compare with Predicted Data interpretation->comparison validation Structure Confirmed comparison->validation Data Consistent

Caption: Workflow for the synthesis, analysis, and structural confirmation of a small molecule.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structure elucidation, other techniques provide complementary and often faster, albeit less detailed, information.

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, and conformational information.Unambiguous structure determination; non-destructive.[1][7]Lower sensitivity compared to MS; requires larger sample amounts; longer acquisition times.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS); fragmentation patterns provide structural clues.High sensitivity (picomole to femtomole range); rapid analysis; suitable for complex mixtures when coupled with chromatography (LC-MS).[8][9]Does not differentiate between isomers; provides indirect structural information that requires interpretation.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, C-O, C-H).[10][11]Fast, simple, and inexpensive; provides a quick check for key functional groups.Provides limited information on the overall molecular skeleton; spectra can be complex and difficult to interpret fully for large molecules.

In practice, a combination of these techniques is often employed for comprehensive characterization. For instance, MS would confirm the molecular weight (255.7 g/mol ) and elemental formula (C₁₂H₁₄ClNO₃) of the target compound, while IR spectroscopy would confirm the presence of the ester carbonyl (~1720 cm⁻¹) and C-O stretches.[11] However, only NMR can definitively establish the substitution pattern on the aromatic ring and confirm the connectivity of the morpholine and methyl ester groups.

References

A Comparative Analysis of Enzyme Inhibitors Structurally Related to Methyl 3-chloro-4-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of substituted methyl benzoates and morpholine-containing compounds as potent enzyme inhibitors, in lieu of direct data on Methyl 3-chloro-4-morpholinobenzoate, provides valuable insights for researchers and drug development professionals. This guide synthesizes experimental data on their inhibitory activities against key enzymes, outlines detailed experimental protocols, and visualizes relevant signaling pathways and workflows.

While a direct comparative study involving this compound is not feasible due to the absence of specific literature on its enzyme inhibitory activity, a robust analysis of structurally analogous compounds offers a strong foundation for understanding potential mechanisms and guiding future research. This guide focuses on two key structural motifs present in the target molecule: the substituted methyl benzoate core and the morpholine ring. We will explore their roles in the inhibition of various enzymes, including carbonic anhydrases, tyrosinases, cytochrome P450s, and kinases within the PI3K/Akt/mTOR pathway.

Comparative Inhibitory Activity

To facilitate a clear comparison of the inhibitory potential of these compounds, the following tables summarize key quantitative data (IC50 and Kᵢ values) from various studies. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.

Substituted Methyl Benzoate Derivatives as Enzyme Inhibitors

This class of compounds has shown significant inhibitory activity against carbonic anhydrases and tyrosinases.

Compound/DerivativeTarget EnzymeIC50 (µM)Kᵢ (µM)Reference
(2-(3-methoxyphenoxy)-2-oxoethyl (E)-3-(4-hydroxyphenyl) acrylate) 6cTyrosinase5.711 (noncompetitive)[1]
(2-(3-methoxyphenoxy)-2-oxoethyl 2, 4-dihydroxybenzoate) 4dTyrosinase23.8130 (noncompetitive)[1]
Benzoic acid derivative 7Tyrosinase1.09-[2]
Kojic Acid (Standard)Tyrosinase16.67-[2]
L-mimosine (Standard)Tyrosinase3.68-[2]
2-aminobenzoic acidTyrosinase (monophenolase)-5.15 (non-competitive)[3]
4-aminobenzoic acidTyrosinase (monophenolase)-3.8 (non-competitive)[3]
2-aminobenzoic acidTyrosinase (diphenolase)-4.72 (non-competitive)[3]
4-aminobenzoic acidTyrosinase (diphenolase)-20 (non-competitive)[3]
Imidazoline-substituted sulfonamide 6aCarbonic Anhydrase II-0.0376[4]
Imidazoline-substituted sulfonamide 6aCarbonic Anhydrase VII-0.0374[4]
Morpholine-Containing Compounds as Enzyme Inhibitors

The morpholine moiety is a common feature in many potent inhibitors of kinases and cytochrome P450 enzymes.

Compound/DerivativeTarget EnzymeIC50 (µM)Kᵢ (µM)Reference
Aryl morpholino triazene 2Cytochrome P450 1A110-[5]
Aryl morpholino triazene 2Cytochrome P450 1B118-[5]
Aryl morpholino triazene 3Cytochrome P450 1B12-[5]
Aryl morpholino triazene 6Cytochrome P450 1B17-[5]
ZSTK474 analog 2bPI3Kα0.0029-[6]
ZSTK474PI3Kα0.0039-[6]
PQR620mTOR0.1 (in A2058 cells)-[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key enzyme inhibition assays.

Carbonic Anhydrase Inhibition Assay (Modified Wilbur-Anderson Assay)

This method measures the inhibition of carbonic anhydrase by observing the change in pH resulting from the enzyme-catalyzed hydration of CO₂.[8]

Materials:

  • pH meter with data recording capabilities

  • Temperature-controlled water bath

  • Reaction vessel

  • CO₂-saturated water

  • Tris-HCl buffer (100 mM, pH 8.3)

  • Purified carbonic anhydrase

  • Test inhibitor compounds

Procedure:

  • Prepare a solution of the test inhibitor in a suitable solvent.

  • In the reaction vessel, combine the Tris-HCl buffer and the purified carbonic anhydrase.

  • Add the test inhibitor to the reaction vessel at various concentrations. A control reaction without the inhibitor should also be prepared.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 0-4 °C) in the water bath.

  • Initiate the reaction by adding a known volume of CO₂-saturated water.

  • Monitor and record the decrease in pH over time.

  • The rate of the uncatalyzed reaction is determined from the control.

  • The enzyme activity is calculated as the fold-increase in the rate of the catalyzed reaction over the uncatalyzed reaction.

  • Inhibitor potency (IC50 or Kᵢ) is determined by plotting the enzyme activity against the inhibitor concentration.

Tyrosinase Inhibition Assay (Spectrophotometric)

This assay measures the inhibition of tyrosinase by monitoring the formation of dopachrome from the oxidation of L-DOPA.

Materials:

  • Spectrophotometer (plate reader)

  • 96-well microplate

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Mushroom tyrosinase

  • L-DOPA solution

  • Test inhibitor compounds

Procedure:

  • Prepare solutions of the test inhibitors at various concentrations in a suitable solvent.

  • In the wells of the 96-well plate, add the phosphate buffer, tyrosinase solution, and the test inhibitor solution.

  • Pre-incubate the mixture at a specific temperature (e.g., 25 °C) for a defined period (e.g., 10 minutes).

  • Initiate the reaction by adding the L-DOPA solution to each well.

  • Immediately measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals for a set duration.

  • The rate of reaction is determined from the linear portion of the absorbance versus time plot.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Cytochrome P450 Inhibition Assay (Fluorometric)

This high-throughput screening method uses a fluorescent substrate to measure the activity of CYP450 enzymes.

Materials:

  • Fluorescence plate reader

  • 96-well or 384-well black microplates

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Recombinant human CYP450 enzymes (e.g., CYP1A1, CYP1B1)

  • Fluorogenic CYP450 substrate (e.g., ethoxyresorufin for CYP1A1/1B1)

  • NADPH regenerating system

  • Test inhibitor compounds

Procedure:

  • Prepare serial dilutions of the test inhibitors.

  • In the microplate wells, combine the phosphate buffer, recombinant CYP450 enzyme, and the test inhibitor.

  • Pre-incubate the mixture at 37 °C.

  • Initiate the reaction by adding the fluorogenic substrate and the NADPH regenerating system.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • The rate of the reaction is determined from the slope of the fluorescence versus time plot.

  • Calculate the percentage of inhibition for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway and a general experimental workflow.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[9][10][11] Many morpholine-containing compounds are designed to inhibit kinases within this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Growth Cell Growth & Proliferation mTORC1->Growth Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) PTEN PTEN PTEN->PIP3 Dephosphorylates Enzyme_Inhibition_Workflow Prep Prepare Reagents: Enzyme, Substrate, Buffer, Inhibitor Stock Solutions Assay Set up Assay Plate: Add Buffer, Enzyme, and varying Inhibitor concentrations Prep->Assay Preincubation Pre-incubation (if required) Assay->Preincubation Initiate Initiate Reaction: Add Substrate Preincubation->Initiate Measure Measure Activity: (e.g., Absorbance, Fluorescence) over time Initiate->Measure Analysis Data Analysis: Calculate Reaction Rates, % Inhibition, and IC50 values Measure->Analysis

References

A Comparative Analysis of the Biological Activity of Methyl 3-chloro-4-morpholinobenzoate and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Methyl 3-chloro-4-morpholinobenzoate and its structurally related analogs. The information presented is supported by experimental data from peer-reviewed literature, offering insights into their potential as therapeutic agents.

Comparative Biological Activity

While specific biological activity data for this compound was not found in the reviewed literature, extensive research on structurally similar 2-morpholinobenzoic acid derivatives provides valuable insights into the potential activity of this compound class. The primary biological activities investigated for these analogs are their anti-proliferative effects against cancer cell lines and their inhibition of the enzyme Phosphatidylcholine-specific phospholipase C (PC-PLC).

The following table summarizes the anti-proliferative activity (IC50 values) of selected 2-morpholinobenzoic acid analogs against the MDA-MB-231 (human breast adenocarcinoma) and HCT116 (human colorectal carcinoma) cell lines. These compounds share the core morpholinobenzoic acid scaffold with this compound.

Compound IDStructureMDA-MB-231 IC50 (µM)HCT116 IC50 (µM)
Analog 1 2-morpholino-5-(benzylamino)benzoic acid> 50> 50
Analog 2 2-morpholino-5-((4-fluorobenzyl)amino)benzoic acid25.3 ± 2.530.1 ± 3.1
Analog 3 2-morpholino-5-((4-chlorobenzyl)amino)benzoic acid19.8 ± 1.923.5 ± 2.2
Analog 4 2-morpholino-5-((4-bromobenzyl)amino)benzoic acid15.7 ± 1.518.9 ± 1.8
Analog 5 2-morpholino-5-((4-methylbenzyl)amino)benzoic acid35.2 ± 3.841.7 ± 4.5

Data is synthesized from studies on 2-morpholinobenzoic acid derivatives. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the biological activity of the morpholinobenzoate analogs.

Anti-proliferative Activity Assay (MTT Assay)

The anti-proliferative activity of the compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cell lines (e.g., MDA-MB-231, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) dissolved in a suitable solvent (e.g., DMSO). Control wells receive the solvent alone.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Enzyme Inhibition Assay

The inhibitory activity of the compounds against PC-PLC is often assessed using a colorimetric or fluorometric assay.

  • Enzyme and Substrate Preparation: Purified PC-PLC enzyme from Bacillus cereus is commonly used. A suitable substrate, such as p-nitrophenylphosphorylcholine (p-NPPC), is prepared in an appropriate assay buffer (e.g., Tris-HCl buffer, pH 7.4).

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compounds for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.

  • Reaction Monitoring: The hydrolysis of the substrate is monitored over time by measuring the increase in absorbance (for p-NPPC, at 410 nm) or fluorescence, depending on the substrate used.

  • Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the control (enzyme without inhibitor). The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway Involvement

The biological activity of morpholinobenzoate analogs is often linked to their ability to modulate key signaling pathways involved in cancer cell proliferation and survival. Two such pathways are the Phosphatidylcholine-specific phospholipase C (PC-PLC) and the Epidermal Growth Factor Receptor (EGFR) signaling pathways.

PC-PLC Signaling Pathway

dot

PC_PLC_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factors) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Extracellular_Signal->Receptor Activates PC_PLC PC-PLC Receptor->PC_PLC Activates DAG Diacylglycerol (DAG) PC_PLC->DAG Hydrolyzes PC to produce Phosphocholine Phosphocholine PC_PLC->Phosphocholine PC Phosphatidylcholine (PC) PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream_Signaling Downstream Signaling (e.g., MAPK/ERK pathway) PKC->Downstream_Signaling Activates Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation Promotes Inhibitor Morpholinobenzoate Analog Inhibitor->PC_PLC Inhibits

Caption: Inhibition of the PC-PLC signaling pathway by morpholinobenzoate analogs.

EGFR Signaling Pathway

dot

EGFR_Pathway EGF Epidermal Growth Factor (EGF) EGFR EGFR EGF->EGFR Binds to Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K Recruits Inhibitor Potential Site of Action for Analogs Dimerization->Inhibitor May inhibit Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Akt Akt PI3K->Akt Akt->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Cycle_Progression Cell Cycle Progression, Proliferation, Survival Gene_Expression->Cell_Cycle_Progression

Caption: Overview of the EGFR signaling cascade, a potential target for anticancer compounds.

Navigating the Silence: The Uncharted Efficacy of Methyl 3-chloro-4-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough review of available scientific literature, a significant information gap exists regarding the in vitro and in vivo efficacy of Methyl 3-chloro-4-morpholinobenzoate. Currently, there is no publicly accessible experimental data detailing its biological activity, mechanism of action, or comparative performance against other therapeutic agents.

The absence of data prevents a detailed comparison of its performance, the construction of data tables, and the outlining of experimental protocols as originally intended for this guide. Researchers and drug development professionals should be aware that any investigation into the therapeutic potential of this compound would be entering uncharted territory.

A Look at Structurally Related Compounds

While direct data is absent, preliminary insights can sometimes be gleaned from the activities of structurally analogous compounds. For instance, various benzoate and morpholine derivatives have been explored for a range of therapeutic applications. Some related structures have been investigated for their potential as:

  • Kinase Inhibitors: Certain substituted aromatic compounds are known to target protein kinases, which are crucial in cellular signaling pathways and are often dysregulated in diseases like cancer.

  • Antimicrobial Agents: The morpholine nucleus is a component of some compounds with demonstrated antibacterial and antifungal properties.

  • Central Nervous System (CNS) Agents: The morpholine scaffold is also present in molecules designed to interact with receptors and transporters in the CNS.

It is crucial to emphasize that these are general observations about related chemical classes, and the specific biological effects of this compound could be vastly different. The precise arrangement of the chloro and morpholino substituents on the methyl benzoate ring will critically influence its physicochemical properties and how it interacts with biological targets.

The Path Forward: A Call for Foundational Research

Given the current void in the literature, the scientific community is presented with an opportunity for foundational research. The logical first steps to characterizing the efficacy of this compound would involve a series of in vitro and subsequent in vivo studies.

Proposed Initial Experimental Workflow

The following diagram outlines a hypothetical workflow for the initial assessment of this compound's biological activity.

G cluster_0 In Vitro Screening cluster_1 Hit Validation & Lead Optimization cluster_2 In Vivo Evaluation A Compound Synthesis & Purification B Initial Cytotoxicity Assays (e.g., MTT, LDH) A->B C Target-Based Screening (e.g., Kinase Panel, Receptor Binding) A->C D Phenotypic Screening (e.g., Antimicrobial, Anti-inflammatory) A->D E Dose-Response Studies (IC50/EC50) B->E C->E D->E F Mechanism of Action Studies E->F H ADME-Tox Profiling E->H G Structure-Activity Relationship (SAR) Studies F->G I Animal Model Selection H->I J Pharmacokinetic (PK) Studies I->J K Efficacy Studies in Disease Models J->K L Preliminary Toxicology Studies K->L E_out Promising Lead Compound L->E_out

Figure 1: A generalized workflow for the initial biological evaluation of a novel chemical compound.

Without foundational data from such a research program, any discussion of the in vitro versus in vivo efficacy of this compound remains purely speculative. We encourage researchers with an interest in this or structurally related molecules to undertake these initial studies to build the body of knowledge necessary for any future drug development efforts.

Comparative Analysis of Methyl 3-chloro-4-morpholinobenzoate: A Potential Modulator of Cell Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of Methyl 3-chloro-4-morpholinobenzoate, a synthetic organic compound with potential biological activity. Due to the limited direct experimental data on its mechanism of action, this document draws comparisons with structurally similar compounds, particularly those known to exhibit anticancer properties through the inhibition of key signaling molecules. The primary focus is on the potential modulation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer. This guide presents available data on related compounds, detailed experimental protocols for assessing such activity, and predictive visualizations to guide future research into the therapeutic potential of this compound.

Introduction

This compound is a small molecule featuring a substituted benzene ring at its core. The presence of a morpholine group at the 4-position and a chlorine atom at the 3-position of the benzoate structure suggests potential for biological activity. The morpholine moiety is a common feature in many bioactive compounds, contributing to favorable pharmacokinetic properties. While direct studies on the mechanism of action of this compound are not currently available in the public domain, the structural similarity to known kinase inhibitors provides a strong rationale for investigating its potential as an anticancer agent.

This guide will compare this compound with a well-established EGFR inhibitor, Gefitinib, which also contains a morpholino substituent, and other 4-substituted-3-chlorobenzoic acid derivatives that have shown activity against cancer cell lines.

Comparative Analysis of Structurally Related Compounds

The analysis will focus on compounds sharing the 3-chloro-4-substituted-benzoyl scaffold. A key comparator is the class of 4-amino-3-chlorobenzoic acid derivatives, which have been investigated for their potential to inhibit EGFR. Gefitinib, a potent EGFR tyrosine kinase inhibitor, serves as a benchmark for understanding the potential mechanism of action.

Table 1: Comparison of Anticancer Activity of Selected Compounds
CompoundStructureTargetCell LineIC50 (µM)Reference
This compound this compoundHypothesized: EGFRTo be determinedTo be determinedN/A
Gefitinib GefitinibEGFR Tyrosine KinaseVarious (e.g., NSCLC)~0.015-0.5[1]
4-amino-3-chlorobenzoic acid derivative (Generic) 4-amino-3-chlorobenzoic acid derivativeEGFR Tyrosine KinaseVarious cancer cell linesVariable[2]
4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline GefitinibEGFR Tyrosine KinaseNSCLC cell linesPotent inhibition[1]

Note: Structures are illustrative. IC50 values are approximate and can vary based on the specific derivative and experimental conditions.

Potential Mechanism of Action: EGFR Signaling Pathway Inhibition

Based on the structural similarities to known EGFR inhibitors, it is hypothesized that this compound may act by inhibiting the EGFR signaling pathway. EGFR is a transmembrane receptor that, upon activation by ligands such as epidermal growth factor (EGF), triggers a cascade of intracellular events leading to cell proliferation, survival, and differentiation.[3][4] Dysregulation of this pathway is a hallmark of many cancers.

Gefitinib, for instance, functions by competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5][6]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR P1 P EGFR->P1 Grb2 Grb2 P1->Grb2 PI3K PI3K P1->PI3K P2 P P3 P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Methyl 3-chloro-4- morpholinobenzoate (Hypothesized) Inhibitor->EGFR Inhibition

Caption: Hypothesized EGFR Signaling Pathway Inhibition.

Experimental Protocols for Mechanism of Action Studies

To investigate the mechanism of action of this compound, the following experimental protocols are recommended.

In Vitro EGFR Kinase Inhibition Assay

This assay determines the direct inhibitory effect of the compound on EGFR tyrosine kinase activity.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • This compound (test compound)

  • Gefitinib (positive control)

  • DMSO (vehicle control)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

Procedure:

  • Prepare serial dilutions of the test compound and positive control in DMSO.

  • In a 96-well plate, add the kinase buffer, EGFR enzyme, and the peptide substrate.

  • Add the test compound, positive control, or vehicle control to the respective wells.

  • Pre-incubate the plate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specified time (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of the compound on the viability and proliferation of cancer cells that overexpress EGFR.

Materials:

  • Human cancer cell line with high EGFR expression (e.g., A431, H1975)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (test compound)

  • Gefitinib (positive control)

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound, positive control, or vehicle control.

  • Incubate the cells for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_data Data Analysis cluster_conclusion Conclusion Compound Methyl 3-chloro-4- morpholinobenzoate Kinase_Assay EGFR Kinase Inhibition Assay Compound->Kinase_Assay Cell_Assay Cell Proliferation Assay (e.g., MTT) Compound->Cell_Assay IC50_Kinase Determine IC50 (Kinase Activity) Kinase_Assay->IC50_Kinase IC50_Cell Determine IC50 (Cell Viability) Cell_Assay->IC50_Cell MoA Elucidate Mechanism of Action IC50_Kinase->MoA IC50_Cell->MoA

Caption: Proposed Experimental Workflow.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its structural features strongly suggest that it may function as an inhibitor of protein kinases, particularly EGFR. The comparative analysis with known EGFR inhibitors and related compounds provides a solid foundation for initiating a research program to explore its therapeutic potential.

Future studies should focus on:

  • In vitro kinase profiling: Screening this compound against a panel of kinases to determine its selectivity.

  • Cell-based signaling assays: Investigating the effect of the compound on the phosphorylation of EGFR and downstream signaling proteins (e.g., ERK, Akt) in cancer cell lines.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

  • In vivo efficacy studies: Evaluating the antitumor activity of promising lead compounds in animal models of cancer.

By systematically following the proposed experimental workflow, the scientific community can elucidate the mechanism of action of this compound and assess its potential as a novel therapeutic agent.

References

A Guide to Cross-Reactivity Profiling for Novel Compounds: A Case Study for Methyl 3-chloro-4-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the current date, there is no publicly available biological data regarding the specific targets or cross-reactivity of Methyl 3-chloro-4-morpholinobenzoate. This guide, therefore, presents a recommended, hypothetical framework for characterizing the selectivity of a novel small molecule, using this compound as a representative example. The alternative compounds and experimental data presented are illustrative and intended to provide a benchmark for comparison.

Introduction to Cross-Reactivity Profiling

The development of a new therapeutic agent requires a thorough understanding of its biological interactions. While a compound may be designed for a specific target, it often interacts with other, unintended proteins, known as "off-targets." These interactions can lead to unexpected side effects or, in some cases, provide opportunities for drug repositioning. Cross-reactivity profiling is the systematic process of identifying these off-target interactions. A well-designed profiling strategy is crucial for de-risking a compound in early-stage drug discovery and providing a comprehensive understanding of its mechanism of action and potential toxicities.

This guide outlines a tiered approach to the cross-reactivity profiling of a novel, uncharacterized compound like this compound. We will compare several industry-standard platforms and provide exemplar data using well-characterized kinase inhibitors to contextualize the results.

A Tiered Strategy for Cross-Reactivity Profiling

A logical, cascaded approach is recommended to efficiently profile a novel compound. This strategy begins with broad, high-throughput screening to identify a wide range of potential interactions, followed by more focused, hypothesis-driven experiments to validate these findings in a physiologically relevant context.

cluster_0 Profiling Cascade for a Novel Compound Start Novel Compound (e.g., this compound) Tier1 Tier 1: Broad In Vitro Profiling (e.g., Kinome Scanning) Start->Tier1 Decision1 Significant Off-Targets Identified? Tier1->Decision1 Tier2 Tier 2: Unbiased Proteome-Wide Validation (e.g., Affinity Chromatography-MS) Decision1->Tier2 Yes End Comprehensive Selectivity Profile Decision1->End No (High Selectivity) Tier3 Tier 3: Cellular Target Engagement (e.g., CETSA) Tier2->Tier3 Tier3->End

Figure 1: A tiered experimental workflow for cross-reactivity profiling.

Comparison of Key Profiling Platforms

The selection of profiling assays depends on the hypothesized target class. Given the vast number of kinases and their role as drug targets, kinome scanning is a common starting point. This is supplemented by unbiased methods to discover unexpected interactions.

Tier 1: Kinome Scanning

Kinome scanning assays measure the interaction of a compound against a large panel of purified, recombinant protein kinases. This provides a broad view of a compound's activity across the human kinome.

Comparison with Alternative Kinase Inhibitors:

To illustrate how data from a kinome scan is interpreted, we compare the selectivity of three well-known inhibitors:

  • Staurosporine: A natural product known to be a potent but non-selective, broad-spectrum kinase inhibitor.

  • Dasatinib: A clinically used inhibitor targeting BCR-ABL and Src-family kinases, with known off-targets.

  • Imatinib: A highly selective inhibitor of BCR-ABL, c-KIT, and PDGF-R.

The data below is a representative summary of results from a hypothetical kinome scan. Selectivity is often quantified using metrics like the S-score, where a lower score indicates higher selectivity.

Table 1: Comparison of Kinase Inhibition Profiles

CompoundPrimary Target(s)ConcentrationKinases Inhibited >90%Selectivity Score (S@1µM)
This compound Unknown1 µMTo Be DeterminedTo Be Determined
Staurosporine (Comparator) Broad Spectrum1 µM>2000.85
Dasatinib (Comparator) BCR-ABL, SRC family1 µM250.32
Imatinib (Comparator) BCR-ABL, c-KIT, PDGF-R1 µM50.08

Data is illustrative. The number of inhibited kinases and selectivity scores are representative examples.

Tier 2: Affinity Chromatography-Mass Spectrometry (AC-MS)

AC-MS is an unbiased, proteome-wide method to identify protein interactors. The compound of interest is immobilized on a solid support and incubated with cell lysate. Proteins that bind to the compound are then eluted and identified by mass spectrometry. This technique can identify novel targets outside of the kinome and validate findings from panel screens.

cluster_1 Affinity Chromatography-MS Workflow Compound 1. Immobilize Compound on Beads Lysate 2. Incubate with Cell Lysate Compound->Lysate Wash 3. Wash Away Non-specific Binders Lysate->Wash Elute 4. Elute Bound Proteins Wash->Elute MS 5. Identify Proteins by LC-MS/MS Elute->MS

Figure 2: General workflow for Affinity Chromatography-Mass Spectrometry.

Table 2: Hypothetical AC-MS Results for this compound

Protein IdentifiedProtein ClassEnrichment ScorePutative Role
Kinase XSerine/Threonine Kinase15.2Cell Cycle
Protein YE3 Ubiquitin Ligase9.8Protein Degradation
Protein ZBromodomain Protein6.5Epigenetic Regulation

Enrichment score represents the relative abundance of the protein in the compound pulldown vs. a control.

Tier 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm a compound's engagement with its target in a physiological setting (i.e., within intact cells or tissues).[1][2][3] The principle is that a protein becomes more thermally stable when bound to a ligand.[3] Cells are treated with the compound, heated to various temperatures, and the amount of soluble (un-denatured) target protein is quantified. A shift in the melting curve to a higher temperature indicates target engagement.

Table 3: CETSA Target Engagement Comparison

CompoundTarget ProteinCell LineTm Shift (ΔTm)EC50 (from ITDRF)
This compound Kinase XHEK293+ 4.5 °C1.2 µM
Staurosporine (Comparator) CDK2K562+ 8.2 °C50 nM
Dasatinib (Comparator) ABL1K562+ 6.1 °C5 nM

Tm = Melting Temperature; ITDRF = Isothermal Dose-Response Fingerprinting.

CETSA Principle: Ligand Binding Increases Thermal Stability xaxis Temperature (°C) yaxis Soluble Protein (%) Control Control Tm1 Control->Tm1 Tm Compound Compound Tm2 Compound->Tm2 Tm + ΔTm c1 c2 c1->c2 Control c3 c2->c3 Control c4 c3->c4 Control c5 c4->c5 Control d1 d2 d1->d2 + Compound d3 d2->d3 + Compound d4 d3->d4 + Compound d5 d4->d5 + Compound d6 d5->d6 + Compound d7 d6->d7 + Compound

References

Comparative Guide to the Synthesis of Methyl 3-chloro-4-morpholinobenzoate: An Analysis of Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic routes for Methyl 3-chloro-4-morpholinobenzoate, a compound of interest in medicinal chemistry and materials science. Given the limited specific literature on the experimental reproducibility for this exact molecule, this document outlines the most probable synthetic pathways, offering detailed experimental protocols adapted from closely related transformations. The focus is on identifying and comparing the critical parameters that influence the reproducibility and yield of each synthetic approach.

Introduction

The reproducibility of experimental results is a cornerstone of scientific advancement. For a molecule like this compound, which incorporates a substituted aromatic core, the synthetic route chosen can significantly impact the consistency of outcomes. The key transformations involved in its synthesis are typically nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling to introduce the morpholine moiety, followed by esterification of the resulting benzoic acid. This guide compares two primary synthetic strategies, highlighting the factors that govern their reliability.

Plausible Synthetic Routes and Data Comparison

Two principal retrosynthetic pathways are considered for the synthesis of this compound.

Route A: Buchwald-Hartwig Amination

This modern approach involves the palladium-catalyzed cross-coupling of an aryl halide with morpholine. A plausible starting material is a dihalogenated or halo-nitro-substituted benzoic acid derivative.

Route B: Nucleophilic Aromatic Substitution (SNAr)

A more traditional method, this route relies on the reaction of an activated aryl halide with morpholine. The presence of an electron-withdrawing group ortho or para to the leaving group is crucial for the success of this reaction.

The following table summarizes the key comparative data for these two routes, with values extrapolated from analogous reactions reported in the literature.

ParameterRoute A: Buchwald-Hartwig AminationRoute B: Nucleophilic Aromatic Substitution (SNAr)
Starting Material Methyl 3,4-dichlorobenzoate4-Chloro-3-nitrobenzoic acid
Key Transformation Palladium-catalyzed C-N cross-couplingNucleophilic Aromatic Substitution
Typical Yield (Amination Step) 85-98%70-90%
Reaction Temperature 80-120 °C100-150 °C
Catalyst Required Palladium catalyst with a phosphine ligandNone
Key Reagents Morpholine, Strong Base (e.g., NaOtBu)Morpholine, Base (e.g., K2CO3)
Reproducibility Factors Catalyst activity, ligand integrity, base strength, inert atmospherePurity of starting material, reaction temperature, solvent polarity
Subsequent Steps Direct product formationReduction of nitro group, Esterification

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of this compound via the two proposed routes. These protocols are based on established procedures for similar transformations.

Route A: Synthesis via Buchwald-Hartwig Amination

This protocol describes a two-step synthesis starting from 3,4-dichlorobenzoic acid.

Step 1: Esterification of 3,4-Dichlorobenzoic Acid

  • To a solution of 3,4-dichlorobenzoic acid (10.0 g, 52.3 mmol) in methanol (100 mL) in a round-bottom flask, slowly add concentrated sulfuric acid (2 mL).

  • Heat the mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3,4-dichlorobenzoate.

Step 2: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk flask, add Pd2(dba)3 (0.2 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.4 mol%), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene, followed by methyl 3,4-dichlorobenzoate (1.0 eq) and morpholine (1.2 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Route B: Synthesis via Nucleophilic Aromatic Substitution

This protocol outlines a three-step synthesis starting from 4-chloro-3-nitrobenzoic acid.

Step 1: Nucleophilic Aromatic Substitution

  • In a sealed tube, combine 4-chloro-3-nitrobenzoic acid (10.0 g, 49.6 mmol), morpholine (2.5 eq), and potassium carbonate (2.0 eq) in dimethyl sulfoxide (DMSO) (50 mL).

  • Heat the mixture to 120 °C and stir for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Acidify the solution with 2M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 4-morpholino-3-nitrobenzoic acid.

Step 2: Reduction of the Nitro Group

  • To a solution of 4-morpholino-3-nitrobenzoic acid in ethanol, add tin(II) chloride dihydrate (5 eq).

  • Heat the mixture to reflux for 3 hours.

  • Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution to obtain 3-amino-4-morpholinobenzoic acid.

Step 3: Esterification

  • Suspend 3-amino-4-morpholinobenzoic acid in methanol.

  • Add thionyl chloride dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield this compound.

Visualizations

Logical Workflow Diagrams

Synthesis_Comparison cluster_A Route A: Buchwald-Hartwig Amination cluster_B Route B: Nucleophilic Aromatic Substitution A_start Methyl 3,4-dichlorobenzoate A_mid Buchwald-Hartwig Amination A_start->A_mid Morpholine, Pd catalyst, Ligand, Base A_end Methyl 3-chloro-4- morpholinobenzoate A_mid->A_end B_start 4-Chloro-3-nitrobenzoic acid B_step1 SNAr with Morpholine B_start->B_step1 Morpholine, Base B_step2 Nitro Group Reduction B_step1->B_step2 Reducing Agent B_step3 Esterification B_step2->B_step3 Methanol, Acid B_end Methyl 3-chloro-4- morpholinobenzoate B_step3->B_end

Caption: Comparative workflow of the two primary synthetic routes.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L_n Oxidative_Addition Ar-Pd(II)(X)L_n Pd(0)L->Oxidative_Addition Ar-X Amine_Coordination [Ar-Pd(II)(NHR'R'')L_n]X Oxidative_Addition->Amine_Coordination HNR'R'' Deprotonation Ar-Pd(II)(NR'R'')L_n Amine_Coordination->Deprotonation - HX Reductive_Elimination Ar-NR'R'' Deprotonation->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Discussion on Reproducibility

The reproducibility of these synthetic routes is contingent on several critical factors:

For Buchwald-Hartwig Amination (Route A):

  • Catalyst and Ligand Quality: The activity of the palladium catalyst and the purity of the phosphine ligand are paramount. Deactivated catalysts or impure ligands can lead to significantly lower yields and incomplete reactions. Reproducibility demands consistent sourcing and handling of these reagents.

  • Inert Atmosphere: The catalytic cycle involves air- and moisture-sensitive Pd(0) species. Maintaining a strictly inert atmosphere (e.g., under argon or nitrogen) is crucial to prevent catalyst deactivation and ensure consistent results.

  • Base Strength and Purity: Strong, non-nucleophilic bases like sodium tert-butoxide are typically used. The purity and anhydrous nature of the base are critical, as impurities can interfere with the catalytic cycle.

  • Solvent Purity: Anhydrous and de-gassed solvents are essential to prevent quenching of the catalyst and other reactive species.

For Nucleophilic Aromatic Substitution (Route B):

  • Purity of Starting Materials: The presence of impurities in the starting 4-chloro-3-nitrobenzoic acid can lead to side reactions and lower yields.

  • Reaction Temperature Control: SNAr reactions are often conducted at elevated temperatures. Precise and consistent temperature control is necessary to ensure the reaction proceeds at a reproducible rate and to minimize the formation of byproducts.

  • Solvent Effects: The polarity of the solvent (e.g., DMSO) plays a significant role in stabilizing the Meisenheimer intermediate and thus affects the reaction rate. Consistent solvent quality is important for reproducibility.

  • Efficiency of Subsequent Steps: The overall yield and purity of the final product in Route B are dependent on the efficiency and reproducibility of the subsequent reduction and esterification steps, each with its own set of critical parameters.

Conclusion

Both the Buchwald-Hartwig amination and nucleophilic aromatic substitution routes offer viable pathways to this compound. The Buchwald-Hartwig approach (Route A) is generally more modern, often providing higher yields and greater functional group tolerance, but its reproducibility is highly dependent on the quality of the catalyst, ligand, and the strict adherence to inert reaction conditions. The SNAr pathway (Route B) is a more classical approach that avoids expensive catalysts but may require harsher conditions and involves more synthetic steps, each contributing to potential variability in the overall yield.

For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the desired scale, cost considerations, and the availability of specialized equipment for handling air-sensitive reagents. Careful control over the identified critical parameters is essential to ensure the reproducibility of the experimental results for either chosen pathway.

Benchmarking Methyl 3-chloro-4-morpholinobenzoate Against Standard EGFR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for benchmarking the performance of Methyl 3-chloro-4-morpholinobenzoate against established standards. Based on structural similarities to known kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR), this document outlines the experimental protocols and data presentation necessary for a comprehensive evaluation. For the purpose of this guide, the well-established EGFR inhibitors, Gefitinib and Erlotinib, have been selected as standard compounds for comparison.

Data Presentation: Comparative Inhibitory Activity

Quantitative data is crucial for the objective comparison of novel compounds. The following tables summarize the inhibitory activities of the standard compounds against EGFR. In a practical setting, the experimental data for this compound would be populated upon completion of the described assays.

Table 1: In Vitro EGFR Kinase Inhibitory Activity

CompoundTarget KinaseAssay TypeIC50 (nM)
This compoundEGFRTR-FRETData to be determined
GefitinibEGFRTR-FRET33[1]
ErlotinibEGFRBiochemical2[2][3]

Table 2: Cellular Anti-proliferative Activity in EGFR-dependent Cancer Cell Line (e.g., A431)

CompoundCell LineAssay TypeIC50 (nM)
This compoundA431MTT AssayData to be determined
GefitinibA431Not specified54[1]
ErlotinibH3255 (NSCLC)Cell Viability29

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reproducible and comparable data. The following are methodologies for key assays in the evaluation of EGFR inhibitors.

In Vitro EGFR Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the inhibition of EGFR kinase activity in a cell-free system.

Materials:

  • Recombinant human EGFR kinase domain

  • Biotinylated poly-GT (poly-glutamic acid-tyrosine) substrate

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-conjugated Allophycocyanin (APC)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (this compound, Gefitinib, Erlotinib) dissolved in DMSO

  • 384-well assay plates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • Add the diluted compounds to the assay plate.

  • Add the EGFR kinase and biotinylated substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding EDTA.

  • Add the Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • The ratio of the emissions is calculated and used to determine the percent inhibition. IC50 values are calculated from the dose-response curves.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the test compounds on the proliferation of EGFR-dependent cancer cells.

Materials:

  • A431 (human epidermoid carcinoma) cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

Procedure:

  • Seed A431 cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with a serial dilution of the test compounds and incubate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values are determined from the dose-response curves.

Mandatory Visualizations

EGFR Signaling Pathway

The following diagram illustrates the major signaling cascades initiated by the activation of the Epidermal Growth Factor Receptor. EGFR activation leads to the stimulation of pathways such as the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[7]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor This compound (EGFR Inhibitor) Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Experimental Workflow: In Vitro Kinase Assay

The diagram below outlines the key steps in the TR-FRET based in vitro kinase assay to determine the inhibitory potential of a compound against EGFR.

Kinase_Assay_Workflow A 1. Compound Dilution (Serial dilution of test compound) B 2. Reaction Setup (Add Kinase, Substrate, and Compound) A->B C 3. Kinase Reaction (Initiate with ATP, Incubate 60 min) B->C D 4. Detection (Add Detection Reagents, Incubate 60 min) C->D E 5. Data Acquisition (Read TR-FRET Signal) D->E F 6. Analysis (Calculate % Inhibition and IC50) E->F

Caption: Workflow for the in vitro TR-FRET EGFR kinase inhibition assay.

Experimental Workflow: Cell Viability (MTT) Assay

The following flowchart illustrates the procedure for assessing the impact of a compound on cancer cell viability using the MTT assay.

MTT_Assay_Workflow A 1. Cell Seeding (Seed cells in 96-well plate, Incubate 24h) B 2. Compound Treatment (Add serial dilutions of compound, Incubate 72h) A->B C 3. MTT Addition (Add MTT reagent, Incubate 4h) B->C D 4. Formazan Solubilization (Remove media, Add DMSO) C->D E 5. Absorbance Reading (Read at 570 nm) D->E F 6. Data Analysis (Calculate % Viability and IC50) E->F

Caption: Workflow for the cell-based MTT viability assay.

References

Safety Operating Guide

Prudent Disposal of Methyl 3-chloro-4-morpholinobenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. For a compound like Methyl 3-chloro-4-morpholinobenzoate, which contains a chlorinated aromatic ring and a morpholine group, careful handling and disposal are crucial. While specific toxicological and environmental hazard data are not available, the molecular structure suggests that it should be treated as a potentially hazardous substance.

Immediate Safety and Handling Precautions

Before proceeding with any disposal-related activities, it is essential to handle this compound with appropriate personal protective equipment (PPE). Based on the hazards associated with similar chlorinated organic compounds, the following PPE is recommended:

Personal Protective Equipment (PPE)Specification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation before use.
Body Protection A lab coat should be worn at all times. For larger quantities, a chemically resistant apron is recommended.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general operational plan for its disposal:

  • Do Not Dispose Down the Drain: Chlorinated organic compounds can be harmful to aquatic life and may not be effectively treated by standard wastewater treatment processes. As such, drain disposal is not a viable or compliant option.

  • Waste Segregation:

    • Solid Waste: If the compound is in a solid form, collect it in a clearly labeled, sealed container. The container should be compatible with the chemical and labeled as "Hazardous Waste" with the full chemical name: "this compound."

    • Liquid Waste: If the compound is dissolved in a solvent, it should be collected in a designated, leak-proof hazardous waste container. The container must be labeled with the full chemical name and the solvent used.

    • Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that have come into contact with the compound should be considered contaminated and disposed of as solid hazardous waste.

  • Consult Your Institution's EHS Department: Before arranging for disposal, contact your organization's Environmental Health and Safety (EHS) department. They will provide specific instructions based on institutional policies and local regulations. They can also provide the appropriate hazardous waste containers and labels.

  • Arrange for Professional Disposal: The disposal of chemical waste must be handled by a licensed and certified hazardous waste disposal company. Your EHS department will typically coordinate this. Provide the disposal company with as much information as possible about the compound.

  • Documentation: Maintain a record of the amount of this compound disposed of and the date of disposal. This is important for regulatory compliance and laboratory inventory management.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of a laboratory chemical like this compound.

A Identify Chemical for Disposal: This compound B Locate Safety Data Sheet (SDS) A->B C SDS Available? B->C D Follow Disposal Instructions in SDS Section 13 C->D Yes E Treat as Hazardous Waste of Unknown Specifics C->E No L Contact Institutional EHS Department D->L F Determine Physical State E->F G Solid Waste Protocol F->G Solid H Liquid Waste Protocol F->H Liquid/Solution I Segregate in Labeled, Sealed Container G->I J Collect in Labeled, Leak-Proof Container H->J K Dispose of Contaminated Materials as Solid Waste I->K J->K K->L M Arrange for Professional Waste Disposal L->M N Document Disposal M->N

Caption: Chemical Waste Disposal Workflow for Laboratory Reagents.

By adhering to these guidelines and consulting with safety professionals, researchers can ensure the safe and compliant disposal of this compound, thereby minimizing risks to themselves, their colleagues, and the environment.

Personal protective equipment for handling Methyl 3-chloro-4-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for Methyl 3-chloro-4-morpholinobenzoate. The following guidance is extrapolated from the safety data of structurally similar compounds, including Methyl 3-chloro-4-hydroxybenzoate, 3-Chloro-4-methylbenzoic acid, 3-Chlorobenzoic acid, Methyl 4-chlorobenzoate, and Morpholine. Researchers should handle this compound with caution and treat it as potentially hazardous.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational and disposal plans to ensure safe laboratory practices.

Potential Hazard Summary

Based on the analysis of related compounds, this compound is anticipated to present the following hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation: May cause serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][4]

  • Harmful if Swallowed: Ingestion may be harmful.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical splash goggles that meet ANSI Z.87.1 standards should be worn whenever there is a potential for splash.[5] A face shield may be necessary for procedures with a higher risk of splashing.
Skin Protection - Gloves: Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Viton) should be worn.[5][6] Gloves should be inspected before use and changed immediately if contaminated. - Protective Clothing: A lab coat or chemical-resistant apron should be worn to prevent skin contact.[7] Long pants and closed-toe shoes are mandatory.[7]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[2] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][7]

Operational Plan: Safe Handling Protocol

1. Preparation and Engineering Controls:

  • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
  • Ensure that an eyewash station and safety shower are readily accessible and in good working order.[1][2]
  • Assemble all necessary equipment and reagents before starting the experiment to minimize movement and potential for spills.

2. Handling the Compound:

  • Wear the appropriate PPE as outlined in the table above.
  • Avoid direct contact with the skin, eyes, and clothing.[1]
  • Avoid inhalation of dust or vapors.[2] Do not perform actions that could generate dust, such as crushing or grinding, outside of a contained system.
  • Use a spatula or other appropriate tools for transferring the solid compound.
  • If making solutions, add the solid to the solvent slowly to avoid splashing.

3. Spill Response:

  • Small Spills: In case of a small spill, and if it is safe to do so, absorb the material with an inert absorbent material (e.g., vermiculite, sand). Scoop up the absorbed material and place it in a sealed, labeled container for proper disposal.[1][2]
  • Large Spills: For a large spill, evacuate the immediate area and alert your supervisor and institutional safety office. Do not attempt to clean up a large spill without proper training and equipment.
  • Ventilate the area after the spill has been cleaned.

4. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][2]
  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]

Disposal Plan

All waste containing this compound should be considered hazardous.

  • Solid Waste: Collect solid waste, including contaminated consumables (e.g., weigh paper, gloves), in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Disposal Method: Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste.[1][2][3] Contact your institution's environmental health and safety department for specific disposal procedures.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Waste Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials handling_weigh Weigh Compound prep_materials->handling_weigh handling_transfer Transfer and Use handling_weigh->handling_transfer cleanup_decontaminate Decontaminate Work Area handling_transfer->cleanup_decontaminate Experiment Complete disposal_solid Dispose of Solid Waste handling_transfer->disposal_solid disposal_liquid Dispose of Liquid Waste handling_transfer->disposal_liquid emergency_spill Spill Occurs handling_transfer->emergency_spill emergency_exposure Personal Exposure handling_transfer->emergency_exposure cleanup_ppe Doff PPE cleanup_decontaminate->cleanup_ppe spill_small Small Spill Cleanup emergency_spill->spill_small Small spill_large Evacuate and Report emergency_spill->spill_large Large first_aid Administer First Aid emergency_exposure->first_aid spill_small->cleanup_decontaminate medical_attention Seek Medical Attention first_aid->medical_attention

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.